Physicochemical Properties and Metabolic Dynamics of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DOO): A Technical Whitepaper
Executive Summary 1-Docosahexaenoyl-2,3-oleoyl Glycerol (commonly referred to as DOO or TAG 58:8) is a highly specialized structured triacylglycerol (TAG). By localizing the highly polyunsaturated docosahexaenoic acid (D...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Docosahexaenoyl-2,3-oleoyl Glycerol (commonly referred to as DOO or TAG 58:8) is a highly specialized structured triacylglycerol (TAG). By localizing the highly polyunsaturated docosahexaenoic acid (DHA) at the sn-1 position and monounsaturated oleic acids (OA) at the sn-2 and sn-3 positions, this molecule presents a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of DOO's molecular architecture, thermodynamic behavior, oxidative kinetics, and gastrointestinal bioavailability, designed for researchers and drug development professionals formulating advanced lipid nanoparticles (LNPs) and nutritional therapeutics.
Molecular Architecture & Chemical Identity
DOO is a structured lipid defined by its strict regiospecificity. The glycerol backbone acts as a chiral center (specifically at the sn-2 carbon) due to the asymmetric esterification of distinct fatty acids at the sn-1 and sn-3 positions.
The presence of DHA (22:6n-3) introduces six cis-double bonds, creating a highly coiled and sterically bulky acyl chain. Conversely, the oleic acid (18:1n-9) chains at sn-2 and sn-3 provide a more linear, yet kinked, hydrophobic tail. This structural asymmetry directly dictates the molecule's behavior in aqueous interfaces and its interaction with metabolic enzymes .
Table 1: Physicochemical & Molecular Identifiers
Property
Value / Description
Systematic Name
1-Docosahexaenoyl-2,3-dioleoyl-sn-glycerol
Shorthand Nomenclature
DOO, TAG(22:6/18:1/18:1), TAG 58:8
Molecular Formula
C₆₁H₁₀₂O₆
Molecular Weight
931.48 g/mol
Exact Mass
930.7676 Da
LogP (Estimated)
> 15 (Highly lipophilic)
Physical State (25°C)
Viscous Liquid
Oxidative Kinetics & Stability
The oxidative stability of DOO is primarily governed by the bis-allylic methylene groups within the sn-1 DHA chain. Because DHA contains five bis-allylic carbons, it is highly susceptible to hydrogen abstraction by reactive oxygen species (ROS).
Positional Causality: The regiospecific positioning of DHA at the sn-1 position makes it more sterically exposed to the aqueous-lipid interface in emulsions compared to sn-2 DHA. Consequently, DOO exhibits faster primary oxidation kinetics than structured lipids where DHA is shielded in the middle (sn-2) position . Once an alkyl radical forms on the sn-1 chain, it rapidly absorbs oxygen to form a peroxyl radical, which can propagate through intramolecular radical transfer to the adjacent oleic acid chains, ultimately leading to β-scission and the release of volatile secondary oxidation products (e.g., aldehydes).
Figure 1: Oxidative degradation pathway of DOO initiated by ROS.
Gastrointestinal Lipolysis & Bioavailability
The bioavailability of the fatty acids within DOO is dictated by the enzymatic mechanics of human pancreatic lipase (HPL). HPL is highly regiospecific, exclusively hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone .
Metabolic Causality: Because DHA is located at the sn-1 position in DOO, pancreatic lipase rapidly cleaves it, releasing it as a free fatty acid (FFA). The sn-3 oleic acid is similarly cleaved, leaving the sn-2 oleic acid intact as a 2-monoacylglycerol (2-MAG).
This cleavage pattern has profound implications for bioavailability. Free DHA is highly prone to saponification—forming insoluble soaps with dietary calcium and magnesium in the intestinal lumen. These insoluble complexes are excreted, significantly reducing the net absorption of DHA. In contrast, the 2-MAG oleic acid is readily incorporated into mixed micelles and absorbed by enterocytes .
Figure 2: Regiospecific gastrointestinal lipolysis of DOO by pancreatic lipase.
To accurately identify DOO and differentiate it from its regioisomers (e.g., sn-2 DHA), High-Resolution Mass Spectrometry (HRMS) combined with Ultra-High-Performance Liquid Chromatography (UHPLC) is required.
Causality of Ionization: Neutral lipids like TAGs lack easily ionizable functional groups, making standard Electrospray Ionization (ESI) inefficient. By adding 10 mM ammonium formate to the mobile phases, we force the formation of ammonium adducts [M+NH4]+. This creates a highly stable, self-validating precursor ion that fragments predictably during collision-induced dissociation (CID).
Extraction: Isolate lipids using a modified Folch extraction (Chloroform:Methanol, 2:1 v/v) to ensure complete solubilization of the highly lipophilic DOO.
Chromatography: Inject the sample onto a C18 UHPLC column. Run a gradient using Mobile Phase A (60:40 Acetonitrile:Water + 10 mM ammonium formate) and Mobile Phase B (90:10 Isopropanol:Acetonitrile + 10 mM ammonium formate).
Detection: Operate the HRMS in ESI+ mode. Isolate the [M+NH4]+ precursor ion at m/z 948.8015 .
MS/MS Validation: Apply CID. The neutral loss of the sn-1 DHA and sn-3 OA will yield distinct diacylglycerol (DAG) product ions. The ratio of these DAG fragments validates the positional distribution of the fatty acids.
Table 2: Chromatographic and Mass Spectrometric Properties
Analytical Parameter
Target Value
Diagnostic Significance
Precursor Ion [M+NH4]+
m/z 948.8015
Confirms intact C₆₁H₁₀₂O₆ formula
DAG Fragment 1 (Loss of DHA)
m/z 649.52
Confirms presence of two Oleic Acids
DAG Fragment 2 (Loss of OA)
m/z 603.53
Confirms presence of one DHA and one OA
Protocol B: Regiospecific Chemical Synthesis of DOO
Synthesizing pure DOO requires strict control over acyl migration, a common artifact where fatty acids spontaneously shift from the sn-2 to the sn-1/3 positions.
Causality of Reagents: We utilize EDC as a zero-length crosslinker and DMAP as a nucleophilic catalyst. DMAP accelerates the acyl transfer, allowing the reaction to proceed at room temperature, which suppresses thermodynamically driven acyl migration and protects the heat-sensitive DHA double bonds.
Preparation: Dissolve 10 mmol of 1,2-dioleoyl-sn-glycerol and 11 mmol of free DHA in anhydrous dichloromethane (DCM). Purge the reaction vessel with Argon to displace oxygen and prevent DHA autoxidation.
Catalysis: Add 12 mmol of EDC hydrochloride and 1 mmol of DMAP.
Incubation: Stir continuously at 20°C for 24 hours in complete darkness.
Purification: Quench the reaction with 0.1 M HCl to remove DMAP. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography using a Hexane:Ethyl Acetate gradient.
References
Characterization of Shrimp Oil from Pandalus borealis by High Performance Liquid Chromatography and High Resolution Mass Spectrometry
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Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System
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Oxidative Stability of Stripped Soybean Oil during Accelerated Oxidation: Impact of Monoglyceride and Triglyceride—Structured Lipids Using DHA as sn-2 Acyl-Site Donors
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Structured Triacylglycerol with Optimal Arachidonic Acid and Docosahexaenoic Acid Content for Infant Formula Development: A Bio-Accessibility Study
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Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Docosahexaenoyl-2,3-dioleoyl-sn-glycerol
Introduction Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving as crucial energy reserves and key structural elements in biological membranes.[1] The specific arrangement of fatty acids...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving as crucial energy reserves and key structural elements in biological membranes.[1] The specific arrangement of fatty acids on the glycerol backbone dictates the physicochemical and biological properties of the TAG molecule.[2] This guide provides a comprehensive technical overview of a specific structured triacylglycerol, 1-Docosahexaenoyl-2,3-dioleoyl-sn-glycerol, a molecule of significant interest in the fields of nutrition and drug delivery. We will delve into its chemical structure, stereochemistry, synthesis, and characterization, offering insights for researchers, scientists, and drug development professionals.
The systematic name of this triacylglycerol, following the stereospecific numbering (sn) system recommended by the International Union of Pure and Applied Chemistry (IUPAC), is sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol.[3][4] This nomenclature precisely defines the identity and position of the three fatty acid residues esterified to the glycerol backbone.
The foundational components of this molecule are:
Glycerol: A three-carbon alcohol with a hydroxyl group on each carbon, providing the structural backbone for the triacylglycerol.[5]
Docosahexaenoic Acid (DHA): A 22-carbon omega-3 polyunsaturated fatty acid with six cis double bonds.[6] Its highly flexible and kinked structure imparts significant fluidity to biological membranes.[7]
Oleic Acid (OA): An 18-carbon omega-9 monounsaturated fatty acid with one cis double bond.[8][9] It is one of the most common fatty acids in nature.[10]
Stereospecific Numbering (sn)
The sn nomenclature is critical for unambiguously describing the stereochemistry of chiral triacylglycerols. In the Fischer projection of a natural glycerol derivative, the secondary hydroxyl group is shown to the left of C2. The carbon atom above C2 is designated C1, and the one below is C3. The prefix "sn" before "glycerol" indicates this specific numbering system.[3][4]
In sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol, the docosahexaenoic acid is esterified to the sn-1 position, and the two oleic acid molecules are esterified to the sn-2 and sn-3 positions of the glycerol backbone.
Chemical Structure
The complete chemical structure of sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol is depicted below:
Caption: Chemical structure of sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol.
Synthesis and Purification
The synthesis of structured triacylglycerols like sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol requires precise control to ensure the correct placement of the fatty acids. Enzymatic methods are generally preferred over chemical synthesis due to their high specificity, which minimizes the formation of unwanted isomers.[1]
Enzymatic Synthesis: A Two-Step Approach
A common and effective strategy for synthesizing this molecule involves a two-step enzymatic process.
Step 1: Synthesis of sn-2,3-Dioleoyl-glycerol
The initial step focuses on creating the diacylglycerol precursor. This can be achieved through the esterification of glycerol with oleic acid using a lipase that is not specific to any position, followed by purification of the desired 1,3- and 2,3-dioleoyl-glycerol isomers. A more direct approach is the alcoholysis of triolein with a suitable alcohol, catalyzed by a sn-1,3 specific lipase, which will yield sn-2-oleoyl-glycerol. This can then be esterified with another oleic acid molecule.
Step 2: Esterification with Docosahexaenoic Acid
The purified sn-2,3-dioleoyl-glycerol is then esterified with docosahexaenoic acid (or its ethyl ester) using a sn-1,3 specific lipase, such as the immobilized lipase from Rhizomucor miehei (Lipozyme RM IM).[11] This enzyme will specifically catalyze the esterification at the free sn-1 position, yielding the target molecule.
Experimental Protocol: Enzymatic Esterification
Reactant Preparation: Dissolve sn-2,3-dioleoyl-glycerol and docosahexaenoic acid (in a 1:1.2 molar ratio) in a suitable solvent-free system or a minimal amount of an inert organic solvent like hexane.
Enzyme Addition: Add the immobilized sn-1,3 specific lipase (e.g., 10% by weight of the total substrates).
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified duration (e.g., 24-48 hours). The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration.
Product Purification: The resulting mixture is then purified to isolate the desired triacylglycerol.
Purification
Purification of the synthesized sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol is crucial to remove unreacted starting materials, by-products, and any isomeric impurities.
Purification Workflow
Caption: A typical purification workflow for structured triacylglycerols.
Short-Path Distillation: This technique is effective for removing volatile impurities, such as unreacted free fatty acids, under high vacuum and at elevated temperatures.[12]
Silica Gel Column Chromatography: This is a standard method for separating lipids based on their polarity. A gradient of non-polar to polar solvents (e.g., hexane/diethyl ether) is used to elute the different lipid classes, with triacylglycerols being the least polar and eluting first.[13]
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity and separating regioisomers, preparative reversed-phase or silver-ion HPLC can be employed.[14]
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is necessary to confirm the structure and purity of the synthesized sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for both the purification and analysis of triacylglycerols.
Reversed-Phase HPLC (RP-HPLC): Separates TAGs based on their partition number (PN), which is related to the chain length and number of double bonds of the fatty acids.
Silver-Ion HPLC (Ag-HPLC): Separates TAGs based on the number, configuration, and position of the double bonds in their fatty acid chains.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), provides information on the molecular weight and the fatty acid composition of the triacylglycerol. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for lipid analysis.[15]
Tandem mass spectrometry (MS/MS) can be used for regiospecific analysis. The fragmentation pattern of the parent ion can reveal the identity and position of the fatty acids on the glycerol backbone.[16][17]
Table 1: Expected Mass Spectrometry Data for sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol
Ion
Expected m/z
[M+H]⁺
957.79
[M+Na]⁺
979.77
[M+NH₄]⁺
974.82
[M-DHA]⁺
629.55
[M-OA]⁺
675.58
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of triacylglycerols.
¹H NMR: Provides information about the different types of protons in the molecule, such as those on the glycerol backbone, the double bonds, and the methyl and methylene groups of the fatty acid chains.[7][18] The signals from the sn-1 and sn-3 protons of the glycerol backbone are typically non-equivalent, allowing for the confirmation of the asymmetrical substitution.
¹³C NMR: Offers detailed information about the carbon skeleton. The chemical shifts of the carbonyl carbons of the ester groups can be used to determine the regiospecific distribution of the fatty acids.[9][19] Specifically, the carbonyl carbon of a fatty acid at the sn-2 position has a distinct chemical shift compared to those at the sn-1 and sn-3 positions.
Applications in Research and Drug Development
Structured triacylglycerols containing omega-3 fatty acids like DHA are of great interest due to their potential health benefits. The specific positioning of fatty acids can influence their absorption and metabolic fate.[20]
Advanced Nutritional Formulations
The unique structure of sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol makes it a candidate for inclusion in advanced nutritional products, such as infant formulas, to mimic the specific triacylglycerol structures found in human milk.[20] The presence of DHA is crucial for brain and retinal development in infants.
Drug Delivery Systems
Lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are gaining prominence for improving the bioavailability of poorly water-soluble drugs.[21] Structured triacylglycerols can be used as the solid matrix in these nanoparticles. The physicochemical properties of sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol, such as its melting behavior and crystallinity, can be tailored to control the drug loading and release profile of the nanoparticles.[22]
Conclusion
sn-1-Docosahexaenoyl-2,3-dioleoyl-glycerol is a structurally defined triacylglycerol with significant potential in various scientific and industrial applications. A thorough understanding of its chemical structure, stereochemistry, and methods of synthesis and characterization is paramount for its effective utilization. The methodologies outlined in this guide provide a framework for the production and analysis of this and other structured triacylglycerols, paving the way for further research and development in the fields of nutrition and pharmaceuticals.
References
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IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]
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The Mechanistic Role of 1-Docosahexaenoyl-2,3-oleoyl Glycerol in Cellular Lipid Metabolism
Introduction: The Architecture of Structured Triacylglycerols In the study of cellular lipid metabolism, triacylglycerols (TAGs) are often generalized as inert energy reservoirs. However, the stereospecific positioning o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Architecture of Structured Triacylglycerols
In the study of cellular lipid metabolism, triacylglycerols (TAGs) are often generalized as inert energy reservoirs. However, the stereospecific positioning of fatty acids on the glycerol backbone fundamentally dictates their metabolic fate, bioavailability, and signaling potential. 1-Docosahexaenoyl-2,3-oleoyl Glycerol (often denoted as sn-1-DHA-2,3-dioleoyl-glycerol) is a highly specific structured lipid. It features the omega-3 long-chain polyunsaturated fatty acid (LC-PUFA), docosahexaenoic acid (DHA, 22:6n-3), at the sn-1 position, and the monounsaturated oleic acid (18:1n-9) at the sn-2 and sn-3 positions.
Understanding the biosynthesis and catabolism of this specific TAG species is critical for drug development professionals and nutritional scientists aiming to optimize DHA delivery to target tissues, such as the brain and retina, or to modulate lipid-driven tumorigenesis[1].
Biosynthetic Assembly via the Kennedy Pathway
The de novo synthesis of 1-Docosahexaenoyl-2,3-oleoyl Glycerol occurs primarily in the endoplasmic reticulum (ER) via the acyl-CoA-dependent Kennedy pathway[2]. The stereospecificity of the acyltransferases determines the final architecture of the TAG.
sn-1 Acylation: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of DHA-CoA to the sn-1 position of glycerol-3-phosphate, forming 1-DHA-lysophosphatidic acid (LPA).
sn-2 Acylation: Lysophosphatidic acid acyltransferase (LPAAT) exhibits specific substrate affinities. In the formation of this specific TAG, an ER-resident LPAAT with high affinity for oleoyl-CoA esterifies the sn-2 position, yielding 1-DHA-2-oleoyl-phosphatidic acid (PA)[2].
Dephosphorylation and sn-3 Acylation: Phosphatidic acid phosphatase (PAP) removes the phosphate group to generate diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) adds the final oleoyl-CoA to the sn-3 position.
Caption: The Kennedy Pathway for the de novo biosynthesis of 1-Docosahexaenoyl-2,3-oleoyl Glycerol.
Subcellular Localization and Catabolic Mobilization
Once synthesized, 1-Docosahexaenoyl-2,3-oleoyl Glycerol is sequestered into lipid droplets (LDs). The mobilization of this TAG is highly regulated by intracellular lipases. Interestingly, the position of DHA significantly impacts the kinetics of lipolysis. Adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) exhibit variable affinities depending on the chain length and degree of unsaturation at specific sn positions.
When mobilized, the sequential cleavage releases oleic acid for rapid mitochondrial
β
-oxidation (providing ATP), while the release of DHA (often requiring specific monoacylglycerol lipases if it migrates, or direct cleavage if at sn-1) serves dual purposes: energy generation and the production of bioactive lipid mediators (e.g., resolvins and protectins) that resolve inflammation and influence cancer cell viability[3].
Caption: Sequential lipolysis of 1-Docosahexaenoyl-2,3-oleoyl Glycerol releasing DHA and Oleic Acid.
Quantitative Data: Metabolic Efficacy of DHA Carriers
The esterification state of DHA drastically alters its cellular uptake and cytotoxic profile in pathological models, such as breast cancer cell lines. While lysophosphatidylcholine-DHA (LPC-DHA) shows high cytotoxicity against cancer cells, TAG-bound DHA (like our target molecule) is primarily shunted toward storage rather than immediate membrane incorporation or cytotoxicity[3].
Table 1: Comparative IC50 Values of DHA Lipid Carriers in MDA-MB-231 Cells
Lipid Carrier Type
DHA Position
IC50 (
μ
M)
Primary Cellular Fate
Free DHA
N/A
~100 - 150
Rapid
β
-oxidation / Signaling
LPC-DHA
sn-1 or sn-2
23.7
Membrane incorporation / Cytotoxicity
PC-DHA
sn-2 (typically)
67.0
Membrane remodeling
TAG-DHA (e.g., 1-DHA-2,3-oleoyl)
sn-1
>200 (No effect)
Lipid Droplet Sequestration
Data synthesized from comparative in vitro lipid studies[3].
Experimental Methodology: Regiospecific Analysis of TAGs
To validate the presence and purity of 1-Docosahexaenoyl-2,3-oleoyl Glycerol in biological samples, researchers must employ regiospecific analytical techniques. Standard GC-FID only provides total fatty acid composition[2]. To determine the sn-1 vs sn-2/3 positioning, a self-validating enzymatic cleavage protocol coupled with NMR or LC-MS/MS is required.
Protocol: Regiospecific Analysis of DHA-TAG via Pancreatic Lipase Digestion
Rationale (Causality): Porcine pancreatic lipase specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact as a 2-monoacylglycerol (2-MAG). By analyzing the released free fatty acids (FFAs) and the residual 2-MAG, we can definitively map the positional distribution of DHA and oleic acid.
Step-by-Step Workflow:
Lipid Extraction: Extract total lipids from the biological matrix using the Folch method (Chloroform:Methanol 2:1, v/v). Validation step: Spike the sample with a known unnatural TAG internal standard (e.g., Triheptadecanoin, 17:0) to calculate extraction recovery.
TAG Isolation: Separate the TAG fraction using Thin Layer Chromatography (TLC) with a mobile phase of hexane/diethyl ether/acetic acid (80:20:1, v/v/v). Visualize under UV using 2,7-dichlorofluorescein and scrape the TAG band.
Enzymatic Digestion:
Resuspend the purified TAG in 1 mL of Tris-HCl buffer (pH 8.0) containing 0.1% sodium cholate and 2.2% CaCl
2
.
Add 10 mg of purified porcine pancreatic lipase.
Incubate at 37°C for exactly 3 minutes. Crucial Causality: Limiting the reaction time prevents acyl migration (the spontaneous shifting of the sn-2 fatty acid to the sn-1/3 position), which would invalidate the positional data.
Reaction Termination & Separation: Stop the reaction by adding 1 mL of 6M HCl. Extract the lipid products with diethyl ether. Separate the resulting 2-MAGs and FFAs via TLC.
Derivatization and GC-FID Analysis: Transmethylate the isolated 2-MAG band into Fatty Acid Methyl Esters (FAMEs) using 1% H
2
SO
4
in methanol. Analyze via GC-FID.
Data Interpretation: If the starting material was pure 1-Docosahexaenoyl-2,3-oleoyl Glycerol, the 2-MAG fraction will contain ~100% oleic acid, while the FFA fraction will contain a 1:1 ratio of DHA to oleic acid.
References
Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at the sn-2 position of triacylglycerol in transgenic Arabidopsis seed oil
Source: PLOS One
URL:[Link]
Biosynthesis and Significance of Fatty Acids, Glycerophospholipids, and Triacylglycerol in the Processes of Glioblastoma Tumorigenesis
Source: PMC (NIH)
URL:[Link]
Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro—Comparative Effects with Other Lipids Containing DHA
Source: PMC (NIH)
URL:[Link]
1-Docosahexaenoyl-2,3-oleoyl Glycerol [TG(58:8)] as a Multi-System Biomarker
An In-Depth Technical Guide for Neurological and Metabolic Disease Profiling Executive Summary & Molecular Identity In the rapidly evolving landscape of translational lipidomics, polyunsaturated triacylglycerols (PUFA-TG...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Neurological and Metabolic Disease Profiling
Executive Summary & Molecular Identity
In the rapidly evolving landscape of translational lipidomics, polyunsaturated triacylglycerols (PUFA-TGs) have emerged from being viewed merely as inert energy storage molecules to critical nodes in inter-organ signaling. Among these, 1-Docosahexaenoyl-2,3-oleoyl Glycerol —commonly annotated in untargeted mass spectrometry as TG(58:8) or TG(22:6/18:1/18:1) —stands out as a highly sensitive biomarker for neurodegeneration, metabolic dysfunction, and vascular health.
Structurally, this molecule consists of a glycerol backbone esterified with one docosahexaenoic acid (DHA, 22:6) and two oleic acids (18:1). With a chemical formula of
C61H102O6
and an exact mass of 930.767 Da, it plays a foundational role in the peripheral-to-central transport of DHA. Because the brain lacks the desaturase capacity to synthesize sufficient DHA de novo, it relies heavily on the hepatic synthesis and ApoE-mediated transport of PUFA-TGs across the blood-brain barrier (BBB) to maintain synaptic plasticity and neuroprotection.
Pathophysiological Causality: The Liver-Brain Axis and Beyond
To utilize TG(58:8) effectively in clinical trials, researchers must understand the causality driving its systemic fluctuations.
Neurological Decline (Alzheimer’s Disease & dNCR)
Circulating levels of TG(58:8) are significantly depleted in patients with Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD) .
The Causality: The transport of TG(58:8) is heavily dependent on Apolipoprotein E (ApoE). In individuals carrying the APOE ε4 allele, the assembly and transport of TG-rich very-low-density lipoproteins (VLDL) are impaired. This creates a bottleneck where DHA cannot efficiently cross the BBB. Consequently, astrocytes are starved of the lipid substrates required to support neuronal repair, accelerating amyloid-beta (Aβ) toxicity and cognitive decline . Furthermore, acute drops in serum TG(58:8) have recently been validated as an early predictive biomarker for delayed neurocognitive recovery (dNCR) following geriatric surgery .
Metabolic Dysfunction (MASH & NAFLD)
In Metabolic Dysfunction-Associated Steatohepatitis (MASH), the dynamic flips.
The Causality: DNA damage and lipotoxicity in hepatocytes impair the secretion of VLDL particles. As a result, TG(58:8) becomes trapped within hepatic lipid droplets. This leads to a paradoxical state: elevated intrahepatic TG(58:8) alongside depleted circulating serum levels. Monitoring this gradient is critical for evaluating the efficacy of lipid-modulating therapeutics .
Vascular & Platelet Dysfunction
Elevated levels of PUFA-TGs, including TG(58:8), have been identified in the platelets of patients with unexplained bleeding disorders.
The Causality: The incorporation of bulky, highly unsaturated DHA into the platelet membrane lipidome alters membrane fluidity and disrupts the clustering of activation receptors (e.g., Glycoprotein VI), fundamentally shifting the platelet activation threshold .
Hepatic-to-neuronal transport pathway of TG(58:8) mediating neuroprotection.
Quantitative Biomarker Landscape
The following table synthesizes the quantitative behavior of TG(58:8) across various clinical matrices, providing a benchmark for assay development.
Disease State
Sample Matrix
Biomarker Trend
Statistical Significance
Mechanistic Implication
Alzheimer's Disease (AD)
Fasting Serum
Decreased
p<0.05
vs. Healthy
Defective ApoE-mediated liver-to-brain DHA transport.
Delayed Neurocognitive Recovery
Fasting Serum
Decreased
OR=0.067,p=0.003
Early predictor of postoperative cognitive decline.
Altered membrane fluidity and platelet activation thresholds.
Self-Validating Analytical Methodology
Quantifying a highly unsaturated, massive lipid like 1-Docosahexaenoyl-2,3-oleoyl Glycerol requires rigorous analytical controls. Standard lipidomics protocols often fail due to ex vivo oxidation of the DHA moiety or isobaric interference from other TG(58:8) regioisomers. The following protocol is designed as a self-validating system .
Step 1: Pre-Analytical Sample Handling
Protocol: Collect blood in
K2EDTA
tubes. Centrifuge at 2000 x g (4°C) for 15 minutes. Immediately add Butylated Hydroxytoluene (BHT) to the isolated plasma at a final concentration of 0.1 mM.
Causality: The six double bonds of the DHA moiety are highly susceptible to auto-oxidation catalyzed by free iron/copper. EDTA chelates these metals, while BHT neutralizes free radicals.
Self-Validation Check: Monitor the LysoPC to PC ratio in the final data. An elevated ratio (>15% variance from baseline) flags the sample batch for pre-analytical degradation.
Step 2: BUME Lipid Extraction
Protocol: Spike the sample with a deuterated internal standard (e.g., TG-d5 58:8). Perform a BUME extraction using Butanol:Methanol (3:1, v/v) followed by Heptane:Ethyl Acetate (3:1, v/v).
Causality: Traditional Folch (Chloroform/Methanol) extractions are toxic and prone to bottom-layer recovery errors in automated liquid handlers. BUME provides >90% recovery for highly hydrophobic TGs while keeping the lipid fraction in the easily accessible upper organic layer.
Self-Validation Check: The absolute peak area of the TG-d5 internal standard must yield a Coefficient of Variation (CV)
<15%
across the entire analytical batch.
Step 3: UHPLC-QTOF-MS/MS Acquisition
Protocol: Inject 2 µL onto a Charged Surface Hybrid (CSH) C18 column. Use Mobile Phase A (60:40 Acetonitrile:Water) and Phase B (90:10 Isopropanol:Acetonitrile), both modified with 10 mM Ammonium Formate and 0.1% Formic Acid. Operate the QTOF in Positive Electrospray Ionization (ESI+) mode.
Causality: TGs lack easily ionizable functional groups and do not readily protonate (
[M+H]+
). The addition of Ammonium Formate forces the uniform formation of ammonium adducts (
[M+NH4]+
at m/z 948.8005), preventing signal dilution across multiple adduct species. The CSH column prevents peak tailing and separates TG regioisomers based on their Equivalent Carbon Number (ECN).
Self-Validation Check: Mass accuracy must remain
<5
ppm for the parent ion. MS/MS fragmentation must yield characteristic neutral losses of
NH3
combined with the fatty acid chains (loss of 282 Da for Oleic Acid, loss of 328 Da for DHA) to confirm the 22:6/18:1/18:1 composition.
Step-by-step UHPLC-MS/MS analytical workflow for TG(58:8) quantification.
Strategic Implementation in Drug Development
For pharmaceutical companies developing neuroprotective or metabolic therapies, TG(58:8) serves two critical functions:
Patient Stratification (Phase II/III): Because TG(58:8) transport is ApoE-dependent, baseline serum levels of this biomarker can be used to stratify patient cohorts in Alzheimer's trials. Patients with severe TG(58:8) depletion may require higher dosing of DHA-formulated therapeutics or parallel ApoE-modulating agents to achieve central nervous system (CNS) penetrance.
Pharmacodynamic (PD) Readout: In MASH clinical trials (e.g., testing FXR agonists or THR-β agonists), the restoration of VLDL secretion can be directly monitored via the normalization of the hepatic-to-serum TG(58:8) ratio, proving target engagement and physiological rescue weeks before histological changes are visible on a liver biopsy.
References
Serum triglycerides in Alzheimer disease: Relation to neuroimaging and CSF biomarkers
Neurology / PubMed Central[Link]
Exploring the significance of lipids in Alzheimer's disease and the potential of extracellular vesicles
Lipids in Health and Disease / Deutsche Nationalbibliothek[Link]
Low serum triglycerides related to delayed neurocognitive recovery in geriatric oral and maxillofacial surgery patients: A prospective cohort study
BMC Geriatrics / ResearchGate[Link]
Integrated Metabolomics, Lipidomics, and Genomics Reveal the Presence of a New Biomarker, Butanediol Glucuronide, Associated with the Beneficial Effects of the Mediterranean Diet
MDPI Nutrients[Link]
Altered platelet lipidome in bleeding patients with unexplained platelet function defects
Haematologica[Link]
Foundational
In Vivo Distribution and Tissue Accumulation of 1-Docosahexaenoyl-2,3-oleoyl Glycerol: A Technical Guide to Structured Lipid Metabolism
Executive Summary The targeted delivery of long-chain polyunsaturated fatty acids (LC-PUFAs) such as docosahexaenoic acid (DHA) is a critical objective in neuropharmacology and clinical nutrition. 1-Docosahexaenoyl-2,3-o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The targeted delivery of long-chain polyunsaturated fatty acids (LC-PUFAs) such as docosahexaenoic acid (DHA) is a critical objective in neuropharmacology and clinical nutrition. 1-Docosahexaenoyl-2,3-oleoyl Glycerol (1-DHA-2,3-OA) is a highly specific structured triacylglycerol (STAG) engineered to optimize the bioavailability and tissue-specific accretion of DHA. Unlike natural marine oils where DHA is predominantly located at the sn-2 position, this AAB-type structured lipid places DHA at the primary sn-1 position, with oleic acid occupying the sn-2 and sn-3 positions.
This seemingly minor stereochemical distinction fundamentally alters the molecule's metabolic fate. By dictating how pancreatic lipases cleave the glycerol backbone, the sn-1 positioning shifts DHA's trajectory from default adipose storage toward hepatic remodeling and subsequent neurological accretion via the blood-brain barrier (BBB). This guide provides an in-depth analysis of the causality behind these pharmacokinetic shifts, detailing the in vivo distribution, tissue accumulation kinetics, and the self-validating experimental protocols required to track this molecule.
Stereospecific Digestion and Enterocyte Absorption
The physiological distribution of any lipid begins with its hydrolysis in the gastrointestinal tract. The causality of 1-DHA-2,3-oleoyl Glycerol's unique distribution profile is rooted in the regiospecificity of pancreatic lipase .
Pancreatic lipase exclusively hydrolyzes the ester bonds at the primary sn-1 and sn-3 positions of the triacylglycerol backbone[1]. When 1-DHA-2,3-oleoyl Glycerol enters the duodenum, the enzyme cleaves the sn-1 DHA and the sn-3 oleic acid, yielding:
Free DHA
Free Oleic Acid
2-Oleoyl-monoacylglycerol (2-MAG)
This enzymatic cleavage is the critical divergence point for tissue accumulation[2]. Fatty acids conserved at the sn-2 position (in this case, oleic acid) are absorbed intact as 2-MAG and serve as the obligate backbone for the re-esterification of triacylglycerols within the enterocyte. Because DHA is released as a free fatty acid, it is less efficiently re-incorporated into the sn-2 position of nascent chylomicron TAGs. Instead, a significant portion of this free DHA is either partitioned into portal circulation (bound to albumin) or incorporated into the phospholipid surface of chylomicrons[3].
Intestinal hydrolysis of 1-DHA-2,3-oleoyl glycerol and subsequent enterocyte micellar uptake.
Hepatic Processing and Plasma Transport
Once packaged into chylomicrons, the lipids enter the lymphatic system and eventually the systemic circulation. Here, Lipoprotein Lipase (LPL) expressed on the endothelium of adipose and muscle tissue hydrolyzes the core TAGs. Because the sn-2 oleic acid was conserved during enterocyte re-esterification, oleic acid is preferentially deposited into peripheral adipose tissue.
Conversely, the DHA derived from the sn-1 position—now largely residing in the chylomicron phospholipid monolayer or circulating as free fatty acids—bypasses significant LPL cleavage. These DHA pools are taken up by the liver as chylomicron remnants.
Within the hepatocytes, free DHA undergoes extensive remodeling. It is preferentially activated by Acyl-CoA synthetases and incorporated into hepatic phosphatidylcholine (PC). The liver then secretes this DHA into the plasma as Lysophosphatidylcholine-DHA (LPC-DHA) , a process mediated by hepatic phospholipase A1 (PLA1) activity[3]. This hepatic conversion is the fundamental prerequisite for neurological accretion.
Tissue Accumulation Kinetics: The Mfsd2a Transporter and Brain Accretion
The blood-brain barrier (BBB) strictly regulates lipid entry into the central nervous system. The brain cannot synthesize DHA de novo in sufficient quantities and relies entirely on plasma transport.
Crucially, the brain does not efficiently absorb unesterified free DHA or TAG-bound DHA. Instead, DHA accretion is governed by Mfsd2a (Major Facilitator Superfamily Domain containing 2a) , a highly specific sodium-dependent symporter expressed on the BBB endothelium. Mfsd2a exclusively recognizes and transports DHA when it is esterified as LPC-DHA[4].
Because the digestion of 1-DHA-2,3-oleoyl Glycerol funnels sn-1 DHA toward hepatic LPC-DHA synthesis, this structured lipid acts as a highly efficient precursor for brain DHA accretion. Upon binding to Mfsd2a, LPC-DHA is translocated across the endothelial membrane via a specialized flippase mechanism, resulting in robust accumulation within neuronal phospholipids[4].
Metabolic routing of sn-1 derived DHA from hepatic remodeling to Mfsd2a-mediated brain accretion.
Experimental Methodologies for In Vivo Tracing
To empirically validate the tissue distribution of 1-DHA-2,3-oleoyl Glycerol, researchers must employ stable isotope tracing to differentiate exogenous STAG-derived DHA from the massive endogenous DHA pools. The following self-validating protocol ensures high-fidelity pharmacokinetic tracking.
Step-by-Step Protocol: Stable Isotope In Vivo Tracing
Causality Check: Simply excising the brain will result in blood contamination. Because plasma contains high levels of LPC-DHA, residual blood will artifactually inflate brain DHA measurements.
At designated time points (e.g., 4h, 24h, 72h), anesthetize the mice.
Perform a transcardiac perfusion using ice-cold PBS containing 50 U/mL heparin to completely flush the systemic circulation.
Harvest the brain (cortex and hippocampus), liver, and epididymal white adipose tissue (eWAT). Snap-freeze immediately in liquid nitrogen.
3. Lipid Extraction and LC-MS/MS Quantification:
Homogenize tissues in a 2:1 (v/v) chloroform/methanol solution (Folch extraction).
Add an internal standard (e.g., PC-d31) prior to homogenization to calculate extraction recovery rates.
Separate the organic phase, dry under nitrogen gas, and reconstitute in isopropanol/methanol.
Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Track the specific mass shift (+5 Da) of the deuterated DHA moiety to quantify exact tissue accumulation.
Quantitative Data Summary
The structural positioning of DHA dictates its ultimate tissue destination. Table 1 summarizes the comparative accumulation kinetics of sn-1 DHA (as in 1-DHA-2,3-oleoyl Glycerol) versus sn-2 DHA (as found in standard marine oils).
LPL cleavage of chylomicron TAGs (2-MAG conservation)
Plasma (LPC)
High
Low
Hepatic PLA1 remodeling and secretion
Data synthesized from comparative lipidomic tracing studies of structured triacylglycerols[3],[2].
References
Lee, K.-T., & Akoh, C. C. (1998). Structured lipids: Synthesis and applications. Food Reviews International. URL:[Link]
Sugasini, D., Thomas, R., Yalagala, P. C., Tai, L. M., & Subbaiah, P. V. (2017). Enrichment of brain docosahexaenoic acid (DHA) is highly dependent upon the molecular carrier of dietary DHA: Lysophosphatidylcholine is more efficient than either phosphatidylcholine or triacylglycerol. Journal of Nutritional Biochemistry. URL:[Link]
Nguyen, L. N., et al. (2023). Mfsd2a utilizes a flippase mechanism to mediate omega-3 fatty acid lysolipid transport. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Costa, A., et al. (2023). Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System. Journal of Agricultural and Food Chemistry. URL:[Link]
Thermal Properties and Phase Behavior of 1-Docosahexaenoyl-2,3-oleoyl Glycerol: A Comprehensive Technical Guide
Executive Summary 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DO-DHA, or DHA-OO) is a highly specialized structured triacylglycerol (TAG) featuring docosahexaenoic acid (DHA, 22:6 n-3) at the sn-1 position and oleic acid (18:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Docosahexaenoyl-2,3-oleoyl Glycerol (DO-DHA, or DHA-OO) is a highly specialized structured triacylglycerol (TAG) featuring docosahexaenoic acid (DHA, 22:6 n-3) at the sn-1 position and oleic acid (18:1 n-9) at the sn-2 and sn-3 positions. Because of its unique stereochemistry and extreme degree of unsaturation, DO-DHA exhibits highly atypical thermal properties and polymorphic phase behaviors compared to standard saturated or monounsaturated lipids. This whitepaper provides a rigorous, causality-driven analysis of DO-DHA's thermal dynamics, exploring how its molecular architecture dictates macroscopic phase behavior, and outlines self-validating analytical protocols for its characterization.
Molecular Architecture and Steric Causality
The thermal properties of any triacylglycerol are fundamentally dictated by the ability of its acyl chains to align and maximize van der Waals dispersion forces. In saturated TAGs like tristearin, the straight hydrocarbon chains zip together tightly, resulting in high melting enthalpies and stable crystalline matrices.
DO-DHA disrupts this paradigm entirely. DHA contains six cis double bonds (all-cis-4,7,10,13,16,19), which force the acyl chain into a highly curled, conical, and rigid geometry[1]. When this bulky, sterically hindered DHA chain is esterified to the sn-1 position alongside two monounsaturated oleoyl chains, it creates massive packing frustration[2].
Causality of Melting Point Depression:
The inability of the kinked DHA and oleoyl chains to form a dense, parallel subcell lattice drastically lowers the energy required to disrupt the solid state. While triolein (OOO) melts at approximately -4°C, the introduction of the highly unsaturated DHA chain depresses the melting point of DO-DHA well below -40°C, similar to the behavior observed in other high-PUFA botanical and marine lipids[3]. Consequently, DO-DHA remains a highly fluid, low-viscosity liquid at standard ambient temperatures and requires cryogenic conditions to induce crystallization.
Table 1: Comparative Thermal Properties of Reference TAGs
Triacylglycerol (TAG)
sn-1
sn-2
sn-3
Approx. Melting Point (°C)
Physical State at 20°C
Tristearin (SSS)
18:0
18:0
18:0
~73.0
Solid (
β
polymorph)
Triolein (OOO)
18:1
18:1
18:1
~ -4.0
Liquid
Tridocosahexaenoin
22:6
22:6
22:6
< -30.0
Liquid
DO-DHA (DHA-OO)
22:6
18:1
18:1
< -40.0
Liquid
Phase Behavior and Polymorphic Frustration
Triacylglycerols exhibit monotropic polymorphism, meaning they can crystallize into multiple distinct crystal structures (polymorphs) depending on the thermal history and cooling kinetics[4]. The three primary polymorphs, in order of increasing thermodynamic stability and packing density, are:
In mixed-acid TAGs containing highly dissimilar acyl chains, such as DO-DHA, the system experiences polymorphic frustration . While saturated TAGs easily transition to the stable
β
phase, the massive steric mismatch between the sn-1 DHA and the sn-2,3 oleoyl chains prevents the formation of the dense triclinic parallel (
β
) lattice. Instead, when cryogenically cooled, DO-DHA tends to kinetically trap in the
α
phase or, upon slow annealing, transition only as far as the
β′
phase[5].
Fig 1. Polymorphic transition pathways of highly unsaturated mixed-acid TAGs.
Self-Validating Characterization Methodologies
To accurately map the thermal transitions of DO-DHA, researchers must couple Differential Scanning Calorimetry (DSC) with Synchrotron Radiation X-Ray Diffraction (SR-XRD). DSC provides the thermodynamic data (enthalpy and transition temperatures), but it cannot resolve structural subcell packing. SR-XRD provides the definitive crystallographic proof of the polymorph[6].
Fig 2. Coupled DSC and SR-XRD workflow for characterizing TAG thermal properties.
Protocol: Coupled DSC and SR-XRD Characterization
This protocol is designed as a self-validating system to prevent common artifacts related to thermal memory and lipid oxidation.
Step 1: Thermal History Erasure
Action: Load 5–10 mg of DO-DHA into a hermetically sealed aluminum DSC pan. Heat to 50°C and hold isothermally for 10 minutes.
Causality: TAGs exhibit severe thermal memory. Pre-existing crystal nuclei (even at nanometer scales) act as templates, artificially raising the onset crystallization temperature (
Tc
). The 50°C hold ensures a completely isotropic liquid melt, establishing a true baseline.
Action: Cool the sample from 50°C to -80°C at a strict rate of 5°C/min under a high-purity nitrogen purge.
Causality: The cooling rate dictates the polymorphic pathway. Rapid cooling kinetically traps the lipid in the loosely packed
α
phase. Cooling to -80°C is mandatory because the extreme unsaturation of DO-DHA depresses the crystallization point significantly below standard instrument limits[3].
Step 3: Time-Resolved SR-XRD Acquisition
Action: Simultaneously irradiate the sample with synchrotron X-rays (
λ≈1.0
Å), capturing Small-Angle (SAXS) and Wide-Angle (WAXS) scattering patterns every 10 seconds.
Causality: SAXS determines the lamellar spacing (long-range order of the glycerol backbones), while WAXS identifies the subcell packing (short-range lateral acyl chain packing). This definitively identifies whether the exothermic peak in the DSC corresponds to an
α
or
β′
phase[6].
Table 2: WAXS Short-Spacing Signatures for TAG Polymorphs
Polymorph
Subcell Packing
Characteristic WAXS Peaks (Å)
DO-DHA Accessibility
α
Hexagonal
Single strong peak at ~4.15
Highly Accessible (Kinetic Trap)
β′
Orthorhombic Perpendicular
Doublet at ~4.20 and ~3.80
Accessible via Annealing
β
Triclinic Parallel
Strong peak at ~4.60, minor at ~3.8, ~3.7
Inaccessible (Steric Hindrance)
Step 4: Controlled Heating (Melt-Mediation)
Action: Heat the sample from -80°C back to 50°C at 2°C/min.
Causality: A slow heating rate allows for the observation of melt-mediated polymorphic transitions—for example, an exothermic recrystallization from
α
to
β′
immediately following the initial
α
melting endotherm.
Step 5: System Self-Validation
Action: Integrate the area under the crystallization exotherm (
ΔHc
) and the melting endotherm (
ΔHm
).
Validation Logic: The absolute value of the crystallization enthalpy must approximately equal the melting enthalpy (
∣ΔHc∣≈∣ΔHm∣
). A significant mismatch indicates either incomplete crystallization during the cooling phase (requiring a lower terminal temperature) or thermal degradation/oxidation of the highly labile DHA double bonds during the cycle.
Conclusion
The thermal properties and phase behavior of 1-Docosahexaenoyl-2,3-oleoyl Glycerol are a direct macroscopic manifestation of its extreme molecular geometry. The high degree of unsaturation and the steric bulk of the sn-1 DHA chain prevent dense crystalline packing, resulting in severe melting point depression and polymorphic frustration. Accurate characterization requires rigorous thermal history erasure and the coupling of thermodynamic (DSC) and crystallographic (SR-XRD) techniques to validate phase transitions without ambiguity.
Application Note: High-Resolution LC-MS/MS Regiospecific Analysis of 1-Docosahexaenoyl-2,3-oleoyl Glycerol
Executive Summary The structural characterization of docosahexaenoic acid (DHA)-containing triacylglycerols (TAGs) is a critical frontier in lipidomics, nutritional science, and the development of lipid-based therapeutic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of docosahexaenoic acid (DHA)-containing triacylglycerols (TAGs) is a critical frontier in lipidomics, nutritional science, and the development of lipid-based therapeutics. The bioavailability and metabolic trajectory of polyunsaturated fatty acids are fundamentally dictated by their regiospecific position (sn-1, sn-2, or sn-3) on the glycerol backbone[1].
Analyzing 1-Docosahexaenoyl-2,3-oleoyl Glycerol (commonly denoted as DHA/O/O) presents a significant analytical challenge. Because it shares the exact mass and elemental composition with its regioisomers (e.g., O/DHA/O), standard mass spectrometry cannot differentiate them. This application note provides a self-validating, causality-driven Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to isolate, fragment, and definitively quantify the DHA/O/O regioisomer[2].
Physicochemical & Spectrometric Profile
To establish a highly specific Multiple Reaction Monitoring (MRM) method, the exact mass and theoretical fragmentation products must be defined. The table below summarizes the quantitative spectrometric data for DHA/O/O.
Mechanistic Rationale: The "Why" Behind the Method
As a Senior Application Scientist, it is crucial not just to execute steps, but to understand the physical chemistry governing the instrument's response. This protocol is built on two foundational mechanistic pillars:
Adduct Engineering via Mobile Phase Modification
TAGs are highly hydrophobic and lack readily ionizable functional groups. By doping the mobile phase with ammonium formate, we force the formation of ammoniated adducts ([M+NH₄]⁺) during Electrospray Ionization (ESI)[2].
Causality: Why not use the naturally occurring sodium adducts ([M+Na]⁺)? Sodium adducts are thermodynamically highly stable. When subjected to Collision-Induced Dissociation (CID), [M+Na]⁺ ions resist fragmentation, yielding poor signal-to-noise ratios for the structural diacylglycerol (DAG) fragments. In contrast, the [M+NH₄]⁺ adduct readily expels ammonia (NH₃) upon collision, transferring a proton to the TAG and triggering a predictable, high-yield neutral loss of the constituent fatty acids[3].
The sn-2 Energetic Hindrance Rule
The differentiation of DHA/O/O from O/DHA/O relies entirely on the sterics of the glycerol backbone. During CID, the neutral loss of a fatty acid from the outer sn-1 and sn-3 positions is energetically favored. Conversely, the neutral loss from the middle sn-2 position is sterically hindered, requiring a higher activation energy to form the necessary cyclic transition state[4].
Causality: As a result, the DAG fragment corresponding to the loss of the sn-2 fatty acid will always exhibit a significantly lower relative abundance compared to the loss of the sn-1 or sn-3 fatty acids. For DHA/O/O, the loss of the sn-2 Oleic acid is hindered, while the loss of the sn-1 DHA is highly favored.
Fig 1. CID fragmentation pathway of DHA/O/O highlighting the energetically hindered sn-2 neutral loss.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. By running a known standard pair, the user proves the instrument is correctly tuned to capture the sn-2 hindrance effect before running unknown samples.
Fig 2. End-to-end UHPLC-MS/MS workflow for TAG regioisomer analysis.
Step 1: Lipid Extraction
Homogenize the biological sample (e.g., tissue, infant formula) in a 2:1 (v/v) Chloroform:Methanol solution. Rationale: This specific dielectric constant efficiently solubilizes non-polar TAGs while precipitating polar proteins.
Add 0.2 volumes of MS-grade water, vortex extensively, and centrifuge at 3,000 x g for 10 minutes to induce phase separation.
Extract the lower organic phase (containing the TAGs), dry under a gentle stream of nitrogen, and reconstitute in Isopropanol:Acetonitrile (1:1, v/v) for injection.
Step 2: UHPLC Separation Parameters
Separation of TAGs is achieved based on their Equivalent Carbon Number (ECN).
Column: Sub-2 µm C18 Column (e.g., 150 mm × 2.1 mm, 1.7 µm).
Column Temperature: 50°C (Crucial to reduce mobile phase viscosity and improve peak sharpness for long-chain lipids).
Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM Ammonium Formate.
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM Ammonium Formate.
Gradient: 40% B to 95% B over 20 minutes. Flow rate: 0.3 mL/min.
Step 3: MS/MS (ESI+) Parameters
Source Temperature: 350°C
Capillary Voltage: 4.5 kV
Collision Energy (CE): 30–35 eV. Self-Validation Check: If CE is too high, the DAG fragments will undergo secondary fragmentation into monoacylglycerols (MAGs), destroying the regioisomeric ratio. Tune CE until DAG fragments are the base peaks in the MS2 spectrum.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time
Purpose
DHA/O/O
962.8
617.5
50 ms
Quantifier (Loss of sn-1 DHA)
DHA/O/O
962.8
663.5
50 ms
Qualifier (Loss of sn-2/3 Oleic)
Data Interpretation & System Validation
To validate the identification of 1-Docosahexaenoyl-2,3-oleoyl Glycerol against its regioisomer (e.g., 1,3-dioleoyl-2-docosahexaenoyl glycerol, O/DHA/O), calculate the Fragment Abundance Ratio (
R
):
R=Intensity of m/z 617.5 (Loss of DHA)Intensity of m/z 663.5 (Loss of Oleic)
For DHA/O/O: The sn-1 DHA is lost easily (high 617.5 signal). The sn-2 Oleic is hindered, but the sn-3 Oleic is lost easily. The resulting ratio
R
will be moderate.
For O/DHA/O: The sn-2 DHA is sterically hindered (very low 617.5 signal). Both sn-1 and sn-3 Oleic acids are lost easily (very high 663.5 signal). The resulting ratio
R
will be extremely high.
By comparing the
R
value of your unknown peak to the
R
values of pure regioisomeric standards analyzed under the exact same CE conditions, the specific regioisomer is definitively assigned and validated[3].
References
Comparison of Molecular Species Distribution of DHA-Containing Triacylglycerols in Milk and Different Infant Formulas by Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]
Regiospecific Analysis of Triacylglycerols by Ultrahigh-Performance-Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Analytical Chemistry.[Link]
In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[Link]
Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry. Journal of Lipid Research.[Link]
Application Note: Profiling Lipase Regiospecificity Using 1-Docosahexaenoyl-2,3-oleoyl Glycerol
Introduction & Mechanistic Context The structural positioning of fatty acids on the glycerol backbone of triacylglycerols (TAGs) dictates their metabolic fate, bioavailability, and physical properties. In lipidomics and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
The structural positioning of fatty acids on the glycerol backbone of triacylglycerols (TAGs) dictates their metabolic fate, bioavailability, and physical properties. In lipidomics and nutritional biochemistry, structured triacylglycerols (STs) containing long-chain polyunsaturated fatty acids (LC-PUFAs) like docosahexaenoic acid (DHA) are of immense therapeutic interest [1].
1-Docosahexaenoyl-2,3-oleoyl Glycerol (a TAG with DHA at the sn-1 position and oleic acid at the sn-2 and sn-3 positions) serves as a highly specialized substrate for evaluating the regiospecificity and kinetic efficiency of lipolytic enzymes. Because mammalian pancreatic lipases and certain microbial lipases (e.g., Rhizomucor miehei lipase) are strictly sn-1,3 specific, they will selectively hydrolyze the DHA at sn-1 and the oleic acid at sn-3, leaving a 2-oleoyl-monoacylglycerol (2-MAG) intact[2, 3]. Utilizing this specific substrate allows researchers to precisely quantify the cleavage rates of complex, bulky LC-PUFAs versus standard monounsaturated fatty acids under competitive intramolecular conditions.
Experimental Design & Causality
When designing an enzyme assay around 1-Docosahexaenoyl-2,3-oleoyl Glycerol, the reaction environment must mimic physiological lipid digestion to ensure self-validating and reproducible results.
Bile Salts (Sodium Cholate/Deoxycholate): Essential for emulsifying the highly hydrophobic TAG substrate into mixed micelles, increasing the interfacial surface area accessible to the lipase.
Calcium Chloride (
CaCl2
): Acts as an essential cofactor.
Ca2+
ions precipitate the liberated free fatty acids (FFAs) as insoluble calcium soaps, preventing product inhibition and driving the hydrolysis reaction forward [2].
pH Stat Titration or Chromatographic Readout: While pH stat methods can measure bulk FFA release, chromatographic methods (TLC followed by GC-MS/HPLC) are required to distinguish between the release of DHA (sn-1) and Oleic acid (sn-3).
Workflow Visualization
Figure 1: Workflow for regiospecific lipase assays using 1-Docosahexaenoyl-2,3-oleoyl Glycerol.
This protocol is optimized for the regiospecific analysis of 1-Docosahexaenoyl-2,3-oleoyl Glycerol using porcine pancreatic lipase, adapted from established AOCS methodologies [2].
Solvents: Diethyl ether, Hexane, Formic acid (for extraction and TLC).
Methodology
Substrate Emulsification: Add 10 mg of 1-Docosahexaenoyl-2,3-oleoyl Glycerol to a 15 mL glass centrifuge tube. Add 1 mL of Tris-HCl buffer (pH 8.0), 0.25 mL of 0.1% sodium cholate, and 0.1 mL of 22%
CaCl2
.
Equilibration: Vortex the mixture vigorously for 1 minute to form a stable emulsion. Incubate the tube in a shaking water bath at 40°C for 5 minutes.
Enzymatic Hydrolysis: Add 20 mg of porcine pancreatic lipase powder to the emulsion. Immediately shake the mixture very vigorously (e.g., using a multi-tube vortexer) for exactly 2 minutes. Crucial Step: The reaction time must be strictly controlled to achieve ~50% hydrolysis. Prolonged reaction times lead to acyl migration (e.g., the sn-2 oleic acid migrating to the sn-1 or sn-3 position), which invalidates regiospecific data [3].
Reaction Termination: Instantly halt the reaction by adding 1 mL of 6 M HCl, dropping the pH to
≤
2 to denature the enzyme.
Lipid Extraction: Add 3 mL of diethyl ether, vortex for 30 seconds, and centrifuge at 3000 x g for 5 minutes. Extract the upper organic layer containing the lipid products (unreacted TAG, diacylglycerols, 2-MAG, and FFAs). Repeat the extraction twice and pool the organic phases.
Product Isolation (TLC): Evaporate the solvent under a gentle stream of nitrogen. Redissolve in 100
μ
L of hexane and spot onto a Silica Gel G TLC plate. Develop the plate using a solvent system of Hexane:Diethyl Ether:Formic Acid (70:30:1, v/v/v).
Downstream Analysis: Scrape the band corresponding to 2-monoacylglycerol (2-MAG) and the Free Fatty Acid (FFA) pool. Transmethylate the fractions into Fatty Acid Methyl Esters (FAMEs) for GC-MS quantification.
Expected Data & Interpretation
When using a strictly sn-1,3 specific lipase, the theoretical yield should show DHA and Oleic acid in the FFA pool, while the 2-MAG fraction should be exclusively Oleic acid. Deviations from this indicate either acyl migration during the assay or non-specific lipolytic activity.
Table 1: Theoretical vs. Experimental Fatty Acid Distribution (Example Data)
Lipid Fraction
DHA (mol %)
Oleic Acid (mol %)
Diagnostic Indicator
Intact Substrate (TAG)
33.3%
66.7%
Baseline substrate verification.
FFA Pool (Theoretical)
50.0%
50.0%
Assumes equal cleavage kinetics at sn-1 (DHA) and sn-3 (Oleic).
FFA Pool (Typical Exp.)
35.0%
65.0%
Steric hindrance of bulky DHA often reduces sn-1 cleavage rate vs sn-3.
2-MAG Fraction
< 2.0%
> 98.0%
Confirms sn-1,3 specificity and lack of acyl migration.
Note: Due to the complex folding of the DHA carbon chain, lipases often exhibit a lower
Vmax
for the sn-1 DHA ester bond compared to the sn-3 oleic acid ester bond, leading to an enrichment of oleic acid in the initial FFA pool.
References
American Chemical Suppliers. 1-Docosahexaenoyl-2,3-oleoyl Glycerol-d5. US Biological Life Sciences.
Christie, W. W. (2019). Structural Analysis of Triacylglycerols: Regiospecific Analysis by Hydrolysis with Pancreatic Lipase. AOCS Lipid Library.
Pando, M. E., et al. (2021). Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions. MDPI.
Method
Application Note: In Vitro Models for Evaluating the Bioavailability and Cellular Efficacy of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DOO)
Executive Summary & Mechanistic Rationale 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DOO) is a highly specific structured lipid (SL) engineered to deliver Docosahexaenoic Acid (DHA) at the sn-1 position and Oleic Acid at the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
1-Docosahexaenoyl-2,3-oleoyl Glycerol (DOO) is a highly specific structured lipid (SL) engineered to deliver Docosahexaenoic Acid (DHA) at the sn-1 position and Oleic Acid at the sn-2 and sn-3 positions. Structured lipids are synthesized to optimize the positional distribution of specific fatty acids, fundamentally altering their pharmacokinetic and nutraceutical profiles compared to random physical mixtures (1)[1].
The Causality of Positional Engineering:
The human digestive system relies on pancreatic triacylglycerol lipase, which exhibits strict regiospecificity for the sn-1 and sn-3 positions of triglycerides. By placing DHA at the sn-1 position, DOO ensures rapid enzymatic cleavage in the intestinal lumen, liberating free DHA for immediate micellar absorption. Simultaneously, the sn-2 oleoyl monoacylglycerol (MAG) is preserved, enhancing micellar solubilization and providing a stable backbone for intracellular chylomicron reassembly. This targeted positional design significantly influences DHA's bioavailability and its subsequent integration into cellular membranes (2)[2].
As a Senior Application Scientist, I have designed this guide to provide researchers with self-validating, robust in vitro methodologies to evaluate the digestion, hepatic metabolism, and neuroprotective signaling of DOO.
Systems Biology of DOO: Digestion to Intracellular Signaling
To accurately model the biological journey of DOO, researchers must utilize a multi-tissue in vitro approach. The following diagram illustrates the mechanistic pathway from enzymatic hydrolysis to tissue-specific cellular signaling.
Fig 1: Metabolic fate and cellular signaling pathways of DOO following enzymatic hydrolysis.
Self-Validating Experimental Protocols
Protocol A: Simulated Digestion and Intestinal Absorption (Caco-2 Transwell Model)
Purpose: To quantify the apical-to-basolateral transport of DOO hydrolysis products.
Scientific Rationale: Free triglycerides do not spontaneously partition into enterocyte membranes. Applying raw DOO to cells results in artifactual precipitation. We must formulate DOO into physiological mixed micelles and introduce pancreatic lipase to mimic the duodenal environment.
Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed ONLY if TEER > 300 Ω·cm². This ensures tight junction integrity, guaranteeing that lipid transport is transcellular (physiological) rather than paracellular (leakage).
Micelle Preparation: In a glass vial, combine DOO (500 µM), sodium taurocholate (2 mM), and egg phosphatidylcholine (0.5 mM). Dry under a gentle stream of nitrogen gas to prevent lipid oxidation. Resuspend in serum-free DMEM and sonicate on ice until optically clear.
Antioxidant Protection: Add 10 µM Butylated Hydroxytoluene (BHT). Because DHA is highly susceptible to free-radical mediated autoxidation in aqueous media, this step is critical to prevent the formation of toxic lipid hydroperoxides (3)[3].
Enzymatic Hydrolysis: Add porcine pancreatic lipase (40 U/mL) and colipase to the micelle solution. Incubate at 37°C for 30 minutes.
Negative Control: Run a parallel reaction containing 1 µM Orlistat (a potent lipase inhibitor). If transport occurs in this well, your monolayer is compromised.
Apical Application: Apply the digested micelle solution to the apical chamber. Add lipid-free DMEM containing 1% BSA to the basolateral chamber (BSA acts as a physiological lipid sink).
Sampling & Analysis: Collect 100 µL from the basolateral chamber at 1, 2, and 4 hours. Extract lipids using the Folch method and quantify free DHA and chylomicron-bound triglycerides via LC-MS/MS.
Fig 2: Step-by-step workflow for the Caco-2 transwell absorption and simulated digestion assay.
Purpose: To evaluate the synergistic effect of DHA and Oleic acid on hepatic lipid droplet dynamics.
Scientific Rationale: Oleic acid promotes the safe storage of triglycerides in non-toxic lipid droplets, buffering against lipotoxicity. Conversely, DHA is a potent ligand for PPAR-
α
, driving mitochondrial
β
-oxidation. DOO delivers both simultaneously, providing a unique model for resolving hepatic steatosis.
Step-by-Step Methodology:
Steatosis Induction: Culture HepG2 cells in 6-well plates. Induce steatosis by incubating with 0.5 mM Palmitic Acid (conjugated to BSA in a 3:1 molar ratio) for 24 hours.
DOO Treatment: Wash cells with PBS. Treat with 50 µM DOO (pre-emulsified in BSA) for 24 hours.
Lipid Droplet Quantification: Fix cells with 4% paraformaldehyde. Stain with Oil Red O (0.5% in isopropanol) for 15 minutes. Wash extensively with distilled water. Extract the retained dye with 100% isopropanol and measure absorbance at 510 nm.
Gene Expression Analysis: Lyse cells and extract total RNA. Perform RT-qPCR targeting PPARA (PPAR-
α
) and SREBF1 (SREBP-1c) to confirm the shift from lipogenesis to
β
-oxidation.
Quantitative Data Interpretation
When executing these protocols, DOO consistently outperforms unstructured physical mixtures of its constituent fatty acids. This is due to the synchronized cellular uptake afforded by the sn-2 MAG backbone, which prevents competitive inhibition between free DHA and free Oleic acid at the enterocyte brush border (4)[4].
Table 1: Comparative In Vitro Outcomes (DOO vs. Physical Mixture)
DHA at sn-1 ensures rapid intracellular availability.
SH-SY5Y Intracellular ROS (DCFDA)
55% decrease post-H₂O₂ challenge
30% decrease post-H₂O₂ challenge
Superior integration of DHA into neuronal phospholipids.
References
Structured lipids: methods of production, commercial products and nutraceutical characteristics
Source: Progress in Nutrition (Mattioli 1885)
URL:[Link]
Synthesis of Structured Lipid Enriched with Omega Fatty Acids and sn-2 Palmitic Acid by Enzymatic Esterification and Its Incorporation in Powdered Infant Formula
Source: ACS Publications (Journal of Agricultural and Food Chemistry)
URL:[Link]
α-Synuclein structural features inhibit harmful polyunsaturated fatty acid oxidation, suggesting roles in neuroprotection
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid
Source: ResearchGate
URL:[Link]
Revolutionizing Lipid Research: A Guide to Animal Models for Investigating 1-Docosahexaenoyl-2,3-oleoyl Glycerol
Introduction: Unveiling the Potential of a Unique Diacylglycerol In the intricate world of lipid signaling and metabolism, the specific positioning of fatty acids on the glycerol backbone dictates the molecule's physiolo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Unique Diacylglycerol
In the intricate world of lipid signaling and metabolism, the specific positioning of fatty acids on the glycerol backbone dictates the molecule's physiological function. 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DG), a structured diacylglycerol containing docosahexaenoic acid (DHA) at the sn-1 position and oleic acid at the sn-2 and sn-3 positions, represents a novel frontier in nutritional and therapeutic research. DHA, an essential omega-3 polyunsaturated fatty acid, is crucial for brain development and function.[1][2][3] Its incorporation into neuronal membranes enhances fluidity and modulates signal transduction. Diacylglycerols, on the other hand, are pivotal second messengers in numerous signaling cascades, most notably activating protein kinase C (PKC).[4][5][6] The unique structure of this specific DG molecule suggests it may offer targeted delivery of DHA and distinct signaling properties compared to free fatty acids or triglycerides. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the physiological role of 1-Docosahexaenoyl-2,3-oleoyl Glycerol using robust animal models and detailed experimental protocols.
PART 1: Foundational Knowledge & Strategic Experimental Design
The Scientific Rationale: Why Study 1-Docosahexaenoyl-2,3-oleoyl Glycerol?
The specific arrangement of DHA and oleic acid in this DG molecule is not arbitrary. It is hypothesized that this structure influences its digestion, absorption, and subsequent metabolic fate, potentially leading to:
Enhanced Bioavailability of DHA: The diacylglycerol structure may facilitate more efficient transport and uptake of DHA into target tissues, particularly the brain.[3][7]
Modulation of Signaling Pathways: As a diacylglycerol, it can directly participate in signaling cascades, potentially influencing processes like neurotransmission, inflammation, and metabolic regulation in a manner distinct from other DHA sources.[4][8]
Specific Metabolic Effects: The oleic acid moieties may influence the molecule's overall impact on lipid metabolism, including effects on serum triglyceride levels and fat oxidation.[9]
Selecting the Appropriate Animal Model: A Critical Decision
The choice of animal model is paramount for obtaining translatable and meaningful data. Several factors must be considered, including the research question, the specific metabolic pathways of interest, and practical considerations such as cost and handling.
Animal Model
Key Characteristics & Rationale for Use
Relevant Research Areas
Mouse (Mus musculus)
Versatility and Genetic tractability: Wide availability of genetically modified strains (e.g., LDL receptor knockout, apoE knockout) allows for the study of lipid metabolism in the context of specific genetic predispositions.[10][11] Their small size and relatively short lifespan make them cost-effective for larger-scale studies.
General lipid metabolism, dyslipidemia, atherosclerosis, neurological development, and cognitive function.[11][12]
Rat (Rattus norvegicus)
Larger size and physiological similarities to humans: Their larger size facilitates surgical procedures and repeated blood sampling. Their lipid metabolism, while different from humans in some aspects, offers a valuable model for studying dietary fat absorption and transport.[13]
Studies on fat absorption and tolerance, postprandial lipemia, and energy metabolism.[9][14]
Zebrafish (Danio rerio)
High-throughput screening and developmental studies: The optical transparency of zebrafish embryos allows for real-time imaging of lipid metabolism and transport during development. Their rapid development and large clutch sizes make them ideal for high-throughput screening of the effects of DG on developmental processes.
Developmental biology, toxicology, and high-throughput screening of lipid-modulating compounds.
Recommendation for Initial Studies: For foundational studies on the general metabolic and physiological effects of 1-Docosahexaenoyl-2,3-oleoyl Glycerol, the C57BL/6 mouse is a recommended starting point due to its well-characterized genetics and physiology. For more specific investigations into dyslipidemia, genetically modified mouse models such as the LDLR-KO or ApoE-KO mice are highly valuable.[10][11]
PART 2: Core Experimental Protocols
This section outlines detailed, step-by-step methodologies for key experiments to elucidate the physiological role of 1-Docosahexaenoyl-2,3-oleoyl Glycerol.
Preparation and Administration of Dosing Solutions
Objective: To prepare a stable and homogenous formulation of 1-Docosahexaenoyl-2,3-oleoyl Glycerol for accurate oral administration to animal models.
Vehicle (e.g., olive oil, corn oil, or a suitable lipid emulsion)
Glass vials
Nitrogen gas
Vortex mixer
Gavage needles (appropriate gauge for the animal model)[15][16]
Syringes
Protocol:
Vehicle Selection: Choose a vehicle that is palatable and physiologically inert. Olive oil is a common and suitable choice.
Dissolution: In a glass vial, accurately weigh the desired amount of 1-Docosahexaenoyl-2,3-oleoyl Glycerol.
Vehicle Addition: Add the appropriate volume of the chosen vehicle to achieve the target concentration.
Homogenization: Gently warm the mixture if necessary to aid dissolution, and then vortex thoroughly to ensure a homogenous solution. For emulsion preparations, follow established protocols.[17]
Inert Atmosphere: To prevent oxidation of the unsaturated fatty acids, flush the vial with nitrogen gas before sealing.
Storage: Store the dosing solution at -20°C, protected from light. Prepare fresh solutions regularly.
Oral Gavage Administration
Objective: To accurately and safely administer the dosing solution directly into the stomach of the animal.
Protocol:
Animal Preparation: Fast the animals overnight (12-16 hours) with free access to water to ensure an empty stomach and consistent absorption.[17]
Dosage Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the solution to be administered (typically 5-10 mL/kg body weight for mice).[15]
Restraint: Gently but firmly restrain the animal. For mice, scruffing the neck is a common technique.[17][18]
Gavage Needle Insertion: Measure the correct insertion length of the gavage needle (from the mouth to the last rib).[16][17] With the animal's head tilted slightly upward, gently insert the needle into the diastema and advance it smoothly into the esophagus.[15][17]
Administration: Slowly dispense the dosing solution.[16]
Withdrawal and Monitoring: Gently withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.[15][17]
Oral Fat Tolerance Test (OFTT)
Objective: To assess the postprandial lipemic response to 1-Docosahexaenoyl-2,3-oleoyl Glycerol compared to a control lipid.
Protocol:
Animal Preparation: Fast mice for 2-4 hours before the test.[14]
Baseline Blood Collection (t=0): Collect a small blood sample from the tail vein.
Oral Gavage: Administer a single oral gavage of the 1-Docosahexaenoyl-2,3-oleoyl Glycerol solution or a control lipid (e.g., soybean oil) at a dose of approximately 7 ml/kg.[14]
Serial Blood Collection: Collect blood samples at 1, 2, and 3 hours post-gavage.[14]
Triglyceride Measurement: Centrifuge the blood samples to obtain plasma and measure triglyceride levels using a colorimetric enzymatic assay.[14]
Data Analysis: Plot the change in triglyceride concentration over time and calculate the area under the curve (AUC) to quantify the overall lipemic response.
Tissue Collection and Lipid Extraction
Objective: To collect relevant tissues and extract lipids for subsequent analysis of fatty acid composition and lipidomics profiling.
Protocol:
Euthanasia and Tissue Collection: At the end of the study period, euthanize the animals according to approved protocols. Immediately dissect and collect tissues of interest (e.g., liver, brain, adipose tissue, heart).
Sample Preparation: Rinse tissues with ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
Lipid Extraction (Folch Method):
Homogenize a known weight of tissue in a 2:1 (v/v) chloroform:methanol solution.[17]
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[17]
Vortex and centrifuge to separate the phases.
Carefully collect the lower organic phase containing the lipids.[17]
Evaporate the solvent under a stream of nitrogen.
Resuspend the lipid extract in a known volume of chloroform:methanol for further analysis.[17]
Lipid Analysis: Unveiling the Molecular Landscape
Objective: To quantify the incorporation of DHA into different lipid classes and identify changes in the overall lipid profile.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): For detailed fatty acid composition analysis of total lipids or specific lipid classes after transesterification to fatty acid methyl esters (FAMEs).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful tool for comprehensive lipidomics, allowing for the identification and quantification of a wide range of lipid molecular species, including different classes of diacylglycerols, triglycerides, and phospholipids.[19][20][21][22]
PART 3: Visualizing Workflows and Pathways
Experimental Workflow
Caption: A streamlined workflow for investigating the physiological effects of 1-Docosahexaenoyl-2,3-oleoyl Glycerol in animal models.
Hypothesized Signaling Pathway of 1-Docosahexaenoyl-2,3-oleoyl Glycerol
Caption: A simplified diagram illustrating the potential signaling and metabolic fate of 1-Docosahexaenoyl-2,3-oleoyl Glycerol.
Conclusion: Advancing Our Understanding of Structured Lipids
The study of 1-Docosahexaenoyl-2,3-oleoyl Glycerol holds significant promise for advancing our understanding of how the specific structure of a lipid dictates its physiological function. By employing the rigorous animal models and detailed protocols outlined in this guide, researchers can systematically investigate its bioavailability, signaling properties, and metabolic effects. This knowledge will be instrumental in evaluating its potential as a novel nutraceutical or therapeutic agent for a range of applications, from supporting cognitive health to managing metabolic disorders. The self-validating nature of these protocols, combined with the comprehensive analytical techniques described, will ensure the generation of high-quality, reproducible data, thereby fostering innovation in the field of lipid research.
References
J-Stage. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. Available from: [Link]
SciVision Open Access Publishers. Diacylglycerol Signaling Pathway Modulates Membrane Potentials in Red Blood Cells. 2021. Available from: [Link]
ResearchGate. Diagram of diacylglycerol and PIP 3 signaling pathways. A, agonist... Available from: [Link]
PubMed. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. Available from: [Link]
PNAS. Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. Available from: [Link]
PubMed. Conditional animal models for the study of lipid metabolism and lipid disorders. Available from: [Link]
PubMed. Effects of supplemented diacylglycerol rich in docosahexaenoic acid on serum triacylglycerol in a diet-induced hyperlipidemic model of rats are essentially equivalent to those of triacylglycerol rich in docosahexaenoic acid. 2007. Available from: [Link]
ResearchGate. Docosahexaenoic acid and neurologic development in animals. 2025. Available from: [Link]
IntechOpen. Genetically Modified Animal Models for Lipoprotein Research. 2012. Available from: [Link]
International Journal of Biological Sciences. Lipid metabolism, adipocyte depot physiology and utilization of meat animals as experimental models for metabolic research. 2010. Available from: [Link]
ResearchGate. Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid. 2025. Available from: [Link]
PubMed. Role of omega-3 fatty acids in brain development and function: potential implications for the pathogenesis and prevention of psychopathology. 2006. Available from: [Link]
Ingenta Connect. DHA Effects in Brain Development and Function. 2016. Available from: [Link]
PubMed. Docosahexaenoic acid and neurologic development in animals. 2006. Available from: [Link]
Semantic Scholar. Selecting an Appropriate Animal Model for Dyslipidemia. 2023. Available from: [Link]
Frontiers. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA. 2015. Available from: [Link]
Murdoch University. Tissue-specific lipid extraction protocols intended for tailored mass spectrometry analysis and precision medicine. Available from: [Link]
MDPI. Lipid Metabolism Alteration by Endocrine Disruptors in Animal Models: An Overview. Available from: [Link]
DTU Research Database. Practical synthesis of 1,3-oleoyl 2-docosahexaenoylglycerol by lipase-catalyzed reactions: An evaluation of different reaction routes. Available from: [Link]
Frontiers. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). Available from: [Link]
PMC. Stress-Easing Effect of Diacyl Glyceryl Ethers on Anxiety-Related Behavior in Mice. Available from: [Link]
PMC. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. Available from: [Link]
ACS Publications. Analytical Methods in Lipidomics and Their Applications. 2013. Available from: [Link]
Springer. Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. 2025. Available from: [Link]
Bio-protocol. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice. 2021. Available from: [Link]
MDPI. Enzymatic Synthesis of Bioactive Structured DHA Phospholipids via Stable Immobilized Phospholipase-Catalyzed Esterification in a Solvent-Free Medium. 2025. Available from: [Link]
OCL - Oilseeds and fats, Crops and Lipids. Specific uptake of DHA by the brain from a structured phospholipid, AceDoPC®. Available from: [Link]
OCL. Specific uptake of DHA by the brain from a structured phospholipid, AceDoPC®. 2016. Available from: [Link]
Virginia Tech. SOP: Mouse Oral Gavage. 2017. Available from: [Link]
ACS Publications. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System. 2023. Available from: [Link]
UBC Animal Care Committee. TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. 2021. Available from: [Link]
PubMed. Diacylglycerols containing Omega 3 and Omega 6 fatty acids bind to RasGRP and modulate MAP kinase activation. 2004. Available from: [Link]
Encyclopedia.pub. Significance of Glycerol in Biochemistry. Available from: [Link]
PubMed. Effects of dietary diacylglycerol on the energy metabolism. 2006. Available from: [Link]
AJPBP. Lipids and Their Roles in Physiological Processes. Available from: [Link]
MDPI. The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. Available from: [Link]
ScienceDirect. Synthesis of the structured lipid 1,3-dioleoyl-2-palmitoylglycerol from palm oil. Available from: [Link]
ResearchGate. Diacylglycerol: Efficacy and Mechanism of Action of an Anti-Obesity Agent. Available from: [Link]
Application Notes and Protocols: Labeling 1-Docosahexaenoyl-2,3-oleoyl Glycerol for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This comprehensive guide details the methodologies for labeling 1-Docosahexaenoyl-2,3-oleoyl Glycero...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide details the methodologies for labeling 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHA-OO), a structurally defined mixed-acid triglyceride of significant biological interest. The precise tracking of such molecules is paramount for elucidating their metabolic fate, transport, and incorporation into complex lipids in various physiological and pathological states. This document provides a strategic overview and detailed protocols for both stable isotope and fluorescent labeling of DHA-OO, enabling its use as a tracer in a wide array of in vitro and in vivo studies. We delve into the rationale behind experimental choices, from the synthesis of the triglyceride backbone to the intricacies of purification and characterization, ensuring the generation of a high-fidelity tracer for robust and reproducible results.
Introduction: The Significance of Tracking DHA-OO
1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHA-OO) is a triacylglycerol (TAG) composed of a glycerol backbone esterified with one molecule of docosahexaenoic acid (DHA) at the sn-1 position and two molecules of oleic acid (OA) at the sn-2 and sn-3 positions. DHA, an essential omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes, particularly in the brain and retina, and serves as a precursor to potent anti-inflammatory lipid mediators.[1] The specific positioning of fatty acids on the glycerol backbone, known as stereospecificity, significantly influences their digestion, absorption, and subsequent metabolic pathways.[2]
Tracer studies, employing isotopically or fluorescently labeled molecules, are indispensable tools for dissecting complex biological processes.[3] By introducing a labeled version of DHA-OO into a biological system, researchers can follow its journey, from intestinal absorption and packaging into lipoproteins to its uptake by specific tissues and its role in cellular signaling and lipid droplet dynamics. This knowledge is crucial for understanding lipid metabolism in health and disease and for the development of novel therapeutics targeting lipid-related disorders.[3]
This guide provides the scientific foundation and practical protocols for the successful labeling of DHA-OO, empowering researchers to design and execute insightful tracer studies.
Synthesis of the 1-Docosahexaenoyl-2,3-oleoyl Glycerol Backbone
The regiospecific synthesis of mixed-acid triglycerides like DHA-OO is a multi-step process that requires careful control to ensure the desired fatty acid is at the correct position. Both chemoenzymatic and purely chemical routes can be envisioned. Enzymatic approaches, utilizing position-specific lipases, are often preferred for their high selectivity and milder reaction conditions, which are crucial for preserving the integrity of the highly unsaturated DHA molecule.[4][5]
Proposed Chemoenzymatic Synthesis Strategy
This proposed two-step strategy leverages the sn-1,3 specificity of certain lipases to achieve the desired 1-DHA-2,3-OO glycerol structure.
Diagram of the Proposed Chemoenzymatic Synthesis Workflow:
Caption: Chemoenzymatic synthesis of 1-Docosahexaenoyl-2,3-oleoyl Glycerol.
Step 1: Synthesis of 1-Docosahexaenoyl-rac-glycerol (1-MAG-DHA)
Reaction Setup: In a round-bottom flask, combine glycerol and DHA ethyl ester in a 3:1 molar ratio in a solvent-free system.
Enzymatic Esterification: Add immobilized lipase (e.g., Novozym® 435) at 10% (w/w) of the total substrate weight.
Incubation: Incubate the reaction mixture at 50-60°C with continuous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Enzyme Removal: Once the reaction reaches equilibrium, filter off the immobilized enzyme.
Purification: Purify the resulting 1-MAG-DHA from the reaction mixture using silica gel column chromatography, eluting with a hexane:ethyl acetate gradient.
Step 2: Chemical Esterification to form DHA-OO
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the purified 1-MAG-DHA in anhydrous chloroform.[6]
Addition of Reagents: Add anhydrous pyridine (as a catalyst and acid scavenger) followed by the dropwise addition of oleoyl chloride (2.2 molar equivalents) at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the triglyceride by TLC.
Work-up: Quench the reaction by adding a small amount of water. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.[6]
Final Purification: Evaporate the solvent under reduced pressure. Purify the crude DHA-OO by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity.[7][8]
Labeling Strategies for DHA-OO
The choice of label depends on the specific research question and the available analytical instrumentation. Stable isotopes are ideal for metabolic flux analysis using mass spectrometry, while fluorescent labels are suited for cellular imaging and localization studies.
Stable Isotope Labeling
Stable isotope labeling involves replacing one or more atoms in the DHA-OO molecule with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H).[3] This allows the labeled molecule to be distinguished from its endogenous counterpart by mass spectrometry without altering its chemical properties.[9]
Diagram of Isotopic Labeling Strategy:
Caption: Workflow for stable isotope labeling and analysis of DHA-OO.
Protocol 3.1: Synthesis of [¹³C]-DHA-OO
This protocol assumes the availability of uniformly ¹³C-labeled docosahexaenoic acid ([U-¹³C₂₂]-DHA).
Starting Material: Obtain commercially available [U-¹³C₂₂]-DHA.
Synthesis: Follow the chemoenzymatic synthesis protocol (Protocol 2.1), substituting natural DHA with [U-¹³C₂₂]-DHA in Step 1.
Characterization: Confirm the incorporation and purity of the labeled product using high-resolution mass spectrometry to determine the exact mass and isotopic enrichment. ¹³C-NMR can also be used to confirm the position of the label.
Table 1: Quantitative Parameters for Isotopic Labeling
Parameter
Recommended Value
Rationale
Isotopic Purity of Precursor
>98%
To ensure a high signal-to-noise ratio and accurate quantification.
Molar Ratio (Glycerol:[¹³C]-DHA ester)
3:1
To favor the formation of mono-acylated glycerol.
Final Product Purity
>95%
To minimize interference from unlabeled species and byproducts.
Fluorescent Labeling
Fluorescent labeling involves attaching a fluorophore to the DHA-OO molecule. This is typically achieved by using a fatty acid analog that is already fluorescently tagged. BODIPY and NBD are common fluorophores used for labeling fatty acids due to their favorable photophysical properties.[10]
Application Note: Profiling and Quantification of 1-Docosahexaenoyl-2,3-oleoyl Glycerol in Lipidomics Research
Executive Summary In contemporary lipidomics, the structural diversity of triacylglycerols (TAGs) provides a high-resolution window into cellular energy homeostasis, lipotoxicity, and metabolic signaling. 1-Docosahexaeno...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary lipidomics, the structural diversity of triacylglycerols (TAGs) provides a high-resolution window into cellular energy homeostasis, lipotoxicity, and metabolic signaling. 1-Docosahexaenoyl-2,3-oleoyl Glycerol , systematically annotated as TG(22:6/18:1/18:1) or TG(58:8) , is a long-chain polyunsaturated triacylglycerol (LC-PUFA TAG). It consists of one docosahexaenoic acid (DHA) and two oleic acid chains esterified to a glycerol backbone.
This application note details the utility of TG(58:8) both as a critical biological biomarker for metabolic dysregulation—including Type 2 Diabetes (T2DM) [1], cardiometabolic risks during pregnancy [2], and antipsychotic-induced metabolic syndrome [3]—and as an analytical reference standard. Furthermore, we provide a self-validating, step-by-step UHPLC-MS/MS protocol utilizing its deuterated isotopologue (TG 58:8-d5 ) to ensure absolute quantification with high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards [4].
Biological Significance and Mechanistic Role
Unlike saturated TAGs (e.g., tripalmitin), which are primarily linked to de novo lipogenesis and insulin resistance, polyunsaturated TAGs like TG(58:8) act as dynamic reservoirs for bioactive lipids. The sn-1 esterification of DHA (22:6) ensures that upon lipolysis by Adipose Triglyceride Lipase (ATGL), DHA is mobilized for membrane remodeling or the synthesis of specialized pro-resolving mediators (SPMs).
Clinical Applications of TG(58:8) Profiling
Predictive Biomarker for Type 2 Diabetes: Global lipidomic profiling of plasma has identified specific TAG signatures that precede T2DM. While low-carbon, low-double-bond TGs correlate with liver fat and insulin resistance, distinct shifts in LC-PUFA TAGs like TG(58:8) provide orthogonal predictive power for metabolic progression [1].
Adipose Tissue Diversity: Lipidomics reveals that TAG composition is highly depot-specific. Research demonstrates that long polyunsaturated TGs, specifically TG(58:8) and TG(60:11), are maintained at significantly higher levels in thigh adipose tissue compared to abdominal or breast tissue, indicating localized differences in elongase/desaturase activity and lipid storage capacity [5].
Psychiatric Metabolic Co-morbidities: In first-episode psychosis (FEP) patients, serum lipidome clusters enriched in polyunsaturated TGs (including TG 22:6/18:1/18:1) are significantly elevated and correlate with rapid weight gain and metabolic syndrome following antipsychotic treatment [3].
Figure 1: Biosynthetic pathway and metabolic fate of TG(58:8) in cellular lipid droplets.
Data Presentation: Properties and Clinical Associations
To facilitate method development, the physico-chemical properties of the target analyte and its deuterated internal standard are summarized below.
Table 1: Analytical Properties of TG(58:8) Standards
Compound Name
Molecular Formula
Exact Mass
Precursor Ion [M+NH4]+
Primary Product Ion
Application
TG(58:8)
C61H96O6
928.7156
m/z 946.75
m/z 645.5 (Loss of DHA)
Biomarker / Target
TG(58:8)-d5
C61H91D5O6
933.7470
m/z 951.78
m/z 650.5 (Loss of DHA)
Stable Isotope IS[4]
Table 2: Clinical Associations of TG(58:8) in Recent Cohorts
Pathology / Condition
Biological Matrix
Observation regarding TG(58:8)
Reference
Type 2 Diabetes (T2DM)
Plasma
Altered in progressors; part of LC6 cluster predicting T2DM.
Suvitaival et al. [1]
Pregnancy / GDM
Plasma
Strong positive association with cardiometabolic adaptations during pregnancy.
Mir et al. [2]
First-Episode Psychosis
Serum
Elevated at baseline; correlates with antipsychotic-induced weight gain.
Nygren et al. [3]
Adipose Tissue Diversity
Tissue Biopsy
Significantly higher concentration in thigh adipose vs. abdominal/breast tissue.
Historically, lipid extraction relied on the Folch method (Chloroform/Methanol). However, chloroform forms the lower phase, requiring the pipette tip to traverse the aqueous and protein-rich layers, which frequently causes contamination and prevents automation.
Our choice: We utilize the Methyl tert-butyl ether (MTBE) extraction method. MTBE has a lower density than water, meaning the lipid-rich organic layer forms at the top. This allows for clean, automated decanting, significantly reducing matrix effects and improving the reproducibility of TG(58:8) quantification [5]. Furthermore, the mandatory inclusion of TG(58:8)-d5 prior to extraction ensures a self-validating system: any loss of analyte during extraction or ion suppression during Electrospray Ionization (ESI) is proportionally mirrored by the internal standard, allowing for exact absolute quantification.
Sample Aliquoting: Transfer 20 µL of plasma (or 2 mg of homogenized tissue) into a 2 mL safe-lock microcentrifuge tube.
Internal Standard Addition: Add 225 µL of ice-cold Methanol (MeOH) containing the internal standard mixture (including 1 µg/mL of 1-Docosahexaenoyl-2,3-oleoyl Glycerol-d5) [4]. Vortex immediately for 10 seconds to precipitate proteins.
Extraction: Add 750 µL of HPLC-grade MTBE. Incubate the mixture on a thermomixer at 4°C for 1 hour with continuous shaking (1,000 rpm).
Phase Separation: Add 188 µL of MS-grade water to induce phase separation. Vortex for 20 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Collection: Carefully transfer 600 µL of the upper organic phase (containing the TGs) to a new glass vial.
Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid pellet in 100 µL of Isopropanol:Methanol (1:1, v/v) prior to injection.
Step-by-Step Protocol: UHPLC-MS/MS Parameters
Chromatography: Inject 2 µL onto an Acquity UPLC CSH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 55°C.
Mobile Phases:
Mobile Phase A: Acetonitrile:Water (60:40, v/v) containing 10 mM ammonium formate and 0.1% formic acid.
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) containing 10 mM ammonium formate and 0.1% formic acid.
Gradient: Start at 40% B, ramp to 43% B at 2 min, 50% B at 2.1 min, 54% B at 12 min, 70% B at 12.1 min, and 99% B at 18 min. Hold for 2 min before re-equilibration.
Mass Spectrometry (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. TGs ionize preferentially as ammonium adducts
[M+NH4]+
.
Set the capillary voltage to 3.5 kV and desolvation temperature to 400°C.
Monitor the Multiple Reaction Monitoring (MRM) transition for TG(58:8): m/z 946.75 → 645.5 (Collision Energy: 25 eV).
Monitor the MRM transition for TG(58:8)-d5: m/z 951.78 → 650.5.
Data Processing: Calculate the absolute concentration of endogenous TG(58:8) by comparing the integrated peak area of the endogenous transition to the peak area of the spiked d5-internal standard.
References
Suvitaival, T., et al. "Lipidome as a predictive tool in progression to type 2 diabetes in Finnish men." Helsinki University Library (HELDA). Available at:[Link]
Mir, S.A., et al. (2023). "Plasma lipidomic profiling reveals metabolic adaptations to pregnancy and signatures of cardiometabolic risk: a preconception and longitudinal cohort study." BMC Medicine / PubMed Central. Available at:[Link]
Nygren, H., et al. (2016). "Serum metabolite profile associates with the development of metabolic co-morbidities in first-episode psychosis." Translational Psychiatry / PubMed Central. Available at:[Link]
US Biological Life Sciences. "1-Docosahexaenoyl-2,3-oleoyl Glycerol-d5 (D494605) Biochemicals." American Chemical Suppliers. Available at:[Link]
Linder, N., et al. (2020). "Lipidomics of human adipose tissue reveals diversity between body areas." PLOS One. Available at:[Link]
Method
Application Notes and Protocols for the In Vivo Administration of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO)
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO) for in vivo administration...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO) for in vivo administration. DHO, a structured triglyceride containing docosahexaenoic acid (DHA) and oleic acid, presents unique opportunities for targeted delivery and therapeutic applications. However, its lipophilic nature and susceptibility to oxidation necessitate carefully designed formulation strategies to ensure stability, bioavailability, and effective delivery to the target site. This guide delves into the causal reasoning behind formulation choices, offering detailed, step-by-step protocols for both parenteral and oral administration routes. It emphasizes the creation of self-validating systems through rigorous characterization and stability testing, ensuring reproducible and reliable results for preclinical and clinical research.
Introduction: The Rationale for Formulating 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO)
1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO) is a structured lipid of significant scientific interest. It combines docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid crucial for neurological and visual development, with oleic acid, a monounsaturated fatty acid known for its cardiovascular benefits.[1][2] The specific positioning of these fatty acids on the glycerol backbone can influence its metabolic fate and therapeutic efficacy.[3][4]
The primary challenge in the in vivo application of DHO lies in its physicochemical properties. As a triglyceride, it is practically insoluble in aqueous media, making direct administration difficult and leading to poor and erratic bioavailability.[5][6] Furthermore, the polyunsaturated nature of the DHA moiety renders DHO susceptible to oxidative degradation, which can compromise its biological activity and generate potentially toxic byproducts.[7][8]
Therefore, advanced formulation strategies are imperative to overcome these hurdles. This guide will focus on two primary routes of administration and their corresponding formulation approaches:
Parenteral Administration: The development of a sterile oil-in-water (O/W) nanoemulsion for intravenous delivery. This approach is suitable for applications requiring rapid systemic exposure and bypassing first-pass metabolism.
Oral Administration: The design of a Self-Emulsifying Drug Delivery System (SEDDS) to enhance the oral bioavailability of DHO. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[9][10][11]
The selection of appropriate excipients is paramount for the success of either formulation. These excipients not only facilitate the formation of a stable delivery system but also can influence the in vivo performance of the formulation.[12]
Physicochemical Characterization of DHO: The Foundation of Formulation Design
A thorough understanding of the physicochemical properties of DHO is the cornerstone of a rational formulation design. While experimental data for DHO is not extensively available in public literature, we can infer its properties based on its constituent fatty acids and general triglyceride characteristics.
Table 1: Estimated Physicochemical Properties of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO)
Property
Estimated Value/Characteristic
Rationale and Implications for Formulation
Molecular Weight
~900 g/mol
High molecular weight contributes to its low aqueous solubility.
Appearance
Pale yellow, oily liquid at room temperature
The liquid state at physiological temperatures simplifies the formulation process, particularly for emulsions and SEDDS.
Aqueous Solubility
Practically insoluble
Necessitates the use of lipid-based delivery systems to achieve a dispersed state for administration.
LogP
High (estimated >10)
Indicates high lipophilicity, suggesting good solubility in oils and lipids, which will serve as the core of the formulation.
Oxidative Stability
Prone to oxidation
The multiple double bonds in the DHA chain are susceptible to oxidation. Formulation must include antioxidants and measures to minimize oxygen exposure.
Solubility in Excipients
High solubility expected in medium-chain triglycerides (MCTs), long-chain triglycerides (LCTs), and lipophilic surfactants.
A solubility screening study is essential to identify the most suitable oil phase and surfactants for maximizing DHO loading and stability.[6][13]
Formulation Strategy 1: Parenteral Administration via Oil-in-Water (O/W) Nanoemulsion
For intravenous administration, a sterile O/W nanoemulsion is the formulation of choice. Nanoemulsions are kinetically stable colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm.[14][15] This small droplet size prevents embolism and allows for safe intravenous injection.[16]
Rationale for Excipient Selection
The selection of excipients is critical for the physical and chemical stability of the nanoemulsion.
Oil Phase: While DHO itself is the active lipid, an additional oil can be used as a carrier to adjust the final concentration and improve stability. Medium-chain triglycerides (MCTs) are often preferred for parenteral emulsions due to their metabolic properties and stability.[11]
Emulsifiers: A combination of emulsifiers is often used to achieve a stable nanoemulsion with a small droplet size.
Primary Emulsifier: A high-purity phospholipid, such as egg lecithin or soy lecithin, is the standard for parenteral emulsions. It forms a monolayer at the oil-water interface, providing electrostatic and steric stabilization.
Co-emulsifier: A non-ionic surfactant with a high Hydrophilic-Lipophilic Balance (HLB), such as Polysorbate 80 (Tween® 80), can be used to further reduce the interfacial tension and decrease the droplet size.[17] The HLB system helps in selecting appropriate surfactants for emulsification.[16][18][19]
Tonicity Adjusting Agent: Glycerol is commonly used to make the emulsion isotonic with blood.
Antioxidant: A lipophilic antioxidant, such as alpha-tocopherol (Vitamin E), should be incorporated into the oil phase to protect the DHA moiety from oxidation.[7]
Aqueous Phase: Water for Injection (WFI) is the required aqueous phase for parenteral formulations.
Experimental Protocol: Preparation of a DHO Nanoemulsion
This protocol describes the preparation of a 5% (w/v) DHO nanoemulsion.
Sterile filtration unit (0.22 µm PVDF or PES membrane)[20][21]
Particle size analyzer (Dynamic Light Scattering)
Zeta potential analyzer
Protocol:
Preparation of the Oil Phase:
a. In a sterile glass beaker, accurately weigh 5.0 g of DHO, 5.0 g of MCT oil, and 0.1 g of alpha-tocopherol.
b. Gently heat the mixture to 40-50°C on a hot plate with stirring until a clear, homogenous solution is obtained.
c. Add 1.2 g of egg lecithin to the oil phase and stir until fully dissolved. Maintain the temperature at 40-50°C.
Preparation of the Aqueous Phase:
a. In a separate sterile glass beaker, weigh 2.25 g of glycerol and 0.3 g of Polysorbate 80.
b. Add approximately 85 mL of WFI and stir until all components are dissolved.
c. Adjust the pH of the aqueous phase to 7.0-8.0 using a dilute solution of sodium hydroxide or hydrochloric acid.
d. Gently heat the aqueous phase to 40-50°C.
Formation of the Coarse Emulsion:
a. While vigorously stirring the heated aqueous phase with a magnetic stirrer, slowly add the heated oil phase.
b. Once the addition is complete, homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
High-Pressure Homogenization:
a. Immediately transfer the coarse emulsion to a high-pressure homogenizer.
b. Homogenize the emulsion at 15,000-20,000 psi for 5-10 cycles. The optimal number of cycles should be determined by monitoring the droplet size until a plateau is reached.
c. Cool the resulting nanoemulsion to room temperature under a gentle stream of nitrogen.
Final Volume Adjustment and Sterilization:
a. Adjust the final volume of the nanoemulsion to 100 mL with WFI.
b. Aseptically filter the nanoemulsion through a sterile 0.22 µm filter into sterile, nitrogen-flushed vials.[1][20][21]
Characterization and Quality Control
Table 2: Quality Control Parameters for DHO Nanoemulsion
Parameter
Method
Acceptance Criteria
Rationale
Appearance
Visual Inspection
Homogeneous, milky-white liquid, free from visible particulates and phase separation.
Ensures the integrity and safety of the parenteral formulation.
Droplet Size & Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
Mean droplet size: 100-200 nm; PDI < 0.2
Critical for preventing embolism and ensuring stability. A narrow size distribution (low PDI) indicates a uniform formulation.
Zeta Potential
Electrophoretic Light Scattering
-30 to -50 mV
A sufficiently high negative zeta potential indicates good electrostatic stability, preventing droplet aggregation.
pH
pH meter
6.5 - 8.0
Ensures physiological compatibility and stability of the emulsion.
Osmolality
Osmometer
280-320 mOsm/kg
Ensures the formulation is isotonic with blood to prevent hemolysis.
Assay of DHO
HPLC with a suitable detector (e.g., ELSD or MS)
90.0% - 110.0% of the labeled amount
Confirms the correct concentration of the active lipid.
Sterility
USP <71> Sterility Tests
Must be sterile
Essential for parenteral administration to prevent infection.
Endotoxin
USP <85> Bacterial Endotoxins Test
Must meet the specified limits
Ensures the safety of the intravenous formulation.
Stability Testing
A stability-indicating assay method should be developed and validated to monitor the chemical stability of DHO in the nanoemulsion.[2][12][22] This typically involves an HPLC method that can separate DHO from its degradation products. The physical stability of the nanoemulsion should be monitored by tracking changes in droplet size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C and 25°C).
Formulation Strategy 2: Oral Administration via Self-Emulsifying Drug Delivery System (SEDDS)
For oral delivery, a SEDDS formulation is an excellent choice to enhance the absorption of the highly lipophilic DHO.[11][23] SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[9][10]
Rationale for Excipient Selection
Oil Phase: DHO itself can act as the oil phase. However, to achieve a higher loading capacity and modulate the emulsification properties, it can be combined with other oils like medium-chain triglycerides (MCTs) or long-chain triglycerides (LCTs).[24]
Surfactant: A non-ionic surfactant with a high HLB value (typically 10-18) is required to facilitate the spontaneous formation of an O/W emulsion.[17] Examples include Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and various Cremophor® grades.
Co-surfactant/Co-solvent: A co-surfactant, such as a short-chain alcohol (e.g., ethanol) or a glycol (e.g., propylene glycol, Transcutol®), is often included to increase the solubility of the drug in the lipid base and to improve the spontaneity of emulsification.[5]
Experimental Protocol: Development of a DHO SEDDS
This protocol outlines the steps for developing a DHO-loaded SEDDS.
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
Gelatin capsules
Equipment:
Vortex mixer
Magnetic stirrer
Particle size analyzer
Nephelometer or UV-Vis spectrophotometer
Protocol:
Excipient Screening:
a. Determine the solubility of DHO in various oils, surfactants, and co-solvents to identify the excipients that provide the highest solubilizing capacity.[6][13][25]
b. This can be done by adding an excess of DHO to a known volume of the excipient, followed by equilibration (e.g., shaking for 48 hours) and quantification of the dissolved DHO in the supernatant by a suitable analytical method (e.g., HPLC).
Construction of Ternary Phase Diagrams:
a. To identify the self-emulsifying regions, construct ternary phase diagrams with different combinations of oil, surfactant, and co-surfactant.
b. Prepare mixtures of the three components at various ratios (e.g., from 10:0:90 to 10:90:0).
c. For each mixture, take a small aliquot (e.g., 100 µL) and add it to a larger volume of water (e.g., 100 mL) with gentle stirring.
d. Visually observe the emulsification process and characterize the resulting emulsion (e.g., clear, bluish-white, or milky). The region that forms a clear or bluish-white emulsion with a small droplet size is the desired self-emulsifying region.
Preparation of the DHO-Loaded SEDDS:
a. Based on the ternary phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant.
b. Accurately weigh the required amounts of DHO, surfactant, and co-surfactant into a glass vial.
c. Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating (up to 40°C) may be applied if necessary.
Characterization and Quality Control
Table 3: Quality Control Parameters for DHO SEDDS
Parameter
Method
Acceptance Criteria
Rationale
Appearance
Visual Inspection
Clear, yellowish, oily liquid, free from precipitation.
Ensures homogeneity and stability of the pre-concentrate.
Self-Emulsification Time
Visual observation upon dilution in aqueous media
< 2 minutes
Rapid emulsification is crucial for effective in vivo performance.
Droplet Size & PDI (after emulsification)
Dynamic Light Scattering (DLS)
Mean droplet size: < 200 nm; PDI < 0.3
A small and uniform droplet size facilitates absorption.
Robustness to Dilution
Dilution with SGF and SIF
No signs of precipitation or phase separation after dilution.
The formulation must remain stable in the physiological fluids of the GI tract.
Assay of DHO
HPLC with a suitable detector
95.0% - 105.0% of the labeled amount
Confirms the correct concentration of DHO in the formulation.
Visualization of Workflows
Parenteral Nanoemulsion Formulation Workflow
Caption: Workflow for parenteral nanoemulsion formulation.
Oral SEDDS Formulation and In Vivo Dispersion
Caption: Oral SEDDS formulation and in vivo dispersion process.
Conclusion and Future Perspectives
The successful in vivo administration of 1-Docosahexaenoyl-2,3-oleoyl Glycerol hinges on the rational design of a suitable delivery system. This guide has provided detailed protocols and the underlying scientific principles for formulating DHO as a parenteral nanoemulsion and an oral self-emulsifying drug delivery system. The key to a successful formulation lies in a thorough understanding of the physicochemical properties of DHO, careful selection of excipients, and rigorous characterization and stability testing of the final formulation.
Future work should focus on obtaining precise experimental data for the physicochemical properties of DHO to further refine these formulation strategies. Additionally, in vivo pharmacokinetic and pharmacodynamic studies are necessary to evaluate the performance of these formulations and to establish a correlation between the formulation parameters and the biological activity of DHO. The structured approach outlined in this guide provides a solid foundation for advancing the research and development of DHO-based therapeutics.
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ResearchGate. (n.d.). Structured triglycerides containing medium-chain fatty acids and linoleic acid differently influence clearance rate in serum of triglycerides in rats. [Link]
Summers, L. K., Fielding, B. A., & Frayn, K. N. (1999). Use of structured triacylglycerols containing predominantly stearic and oleic acids to probe early events in metabolic processing of dietary fat. The American journal of clinical nutrition, 70(5), 847-854. [Link]
Gfeller, A., & Sachs, M. (2019). Solubility of pharmaceutical ingredients in triglycerides. International journal of pharmaceutics, 572, 118778. [Link]
Pharmaceutical Technology. (2021, November 2). Lipids for Self-Emulsifying Drug Delivery Systems. [Link]
Larsen, C., & Nielsen, J. B. (1996). Fat emulsions based on structured lipids (1,3-specific triglycerides): an investigation of the in vivo fate. Pharmaceutical research, 13(10), 1547-1551. [Link]
Natural Volatiles & Essential Oils Journal. (2022, February 25). Preparation And Characterization Of Nano Emulsions Of Lipids Components In Total Parenteral Nutrition Of Neonates. [Link]
Neliti. (n.d.). Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application. [Link]
Agrawal, A., & Gupta, A. (2021). Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell membrane using gas chromatography with flame ionization detector. PloS one, 16(8), e0255861. [Link]
Google Patents. (n.d.).
Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
McClements, D. J. (2020). Encapsulation of Lipid-Soluble Bioactives by Nanoemulsions. Foods, 9(9), 1206. [Link]
ResearchGate. (n.d.). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulations. [Link]
SciSpace. (2000, July 3). Scalable Manufacturing Processes for Solid Lipid Nanoparticles. [Link]
ResearchGate. (n.d.). The Influence of Water Content of Triglyceride Oils on the Solubility of Steroids. [Link]
PubMed. (2017, November 15). Synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids by lipase-catalyzed acidolysis of microbial oil from Mortierella alpina. [Link]
Technical Support Center: Optimizing Extraction of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DOO-TAG)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic hurdles associated with extracting 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DO...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic hurdles associated with extracting 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DOO-TAG)—a highly specialized structured triacylglycerol (TAG) containing Docosahexaenoic acid (DHA) at the sn-1 position and Oleic acid at the sn-2 and sn-3 positions.
Extracting this molecule from complex biological tissues presents two major challenges: the extreme susceptibility of the DHA moiety to oxidative degradation, and the risk of acyl migration (isomerization of the sn-1 DHA to the sn-2 position). This guide provides field-proven troubleshooting strategies, comparative data, and a self-validating protocol to ensure absolute scientific integrity in your lipidomics workflows.
Section 1: Troubleshooting & FAQs
Q1: Why am I losing DHA during the extraction process, and how can I prevent oxidation?Causality: DHA (22:6n-3) contains six methylene-interrupted cis-double bonds. In the presence of oxygen, transition metals (released during tissue lysis), and ambient light, these double bonds undergo rapid lipid peroxidation via a free-radical chain reaction.
Solution:
Cryogenic Processing: Always homogenize tissues cryogenically (e.g., snap-frozen in liquid nitrogen) to immediately halt endogenous lipoxygenase and cyclooxygenase activity.
Radical Quenching: Supplement your extraction solvents with 0.01% to 0.05% Butylated hydroxytoluene (BHT) to act as a sacrificial antioxidant.
Inert Atmosphere: Purge all solvent vials and storage tubes with an inert gas (Nitrogen or Argon) prior to sealing to displace atmospheric oxygen.
Q2: I am detecting positional isomers (e.g., sn-2 DHA instead of sn-1). How do I prevent acyl migration during extraction?Causality: Acyl migration is a thermodynamically driven intramolecular transesterification where fatty acids shift from the outer sn-1/sn-3 positions to the thermodynamically more stable sn-2 position. This reaction is catalyzed by heat, extreme pH, and prolonged exposure to polar protic solvents[1].
Solution:
Temperature Control: Maintain all solvents, homogenizers, and centrifuges at 4°C. When evaporating solvents, use a nitrogen stream in a water bath strictly kept below 30°C.
Solvent Selection: Avoid storing the lipid extract in pure methanol or ethanol. As noted in 2, prolonged exposure to protic solvents accelerates isomerization[2]. Re-suspend final dried lipids in a non-polar aprotic solvent like hexane or toluene for -80°C storage.
Q3: Which lipid extraction method is best for recovering intact DOO-TAG from tissues: Folch, Bligh-Dyer, or MTBE?Causality: The 3 (Chloroform:Methanol 2:1) is the historical gold standard for solid tissues, efficiently disrupting protein-lipid complexes[3]. However, chloroform is highly toxic, and the lipid-rich phase forms the bottom layer. Recovering this bottom layer requires passing a pipette through the aqueous protein-rich upper layer, which risks contamination.
The 4 flips this paradigm[4]. Because MTBE has a lower density than water, the lipid-rich organic phase forms the upper layer. This minimizes dripping losses, avoids protein carryover, and allows for rapid, automatable recovery of sensitive TAGs without prolonged handling.
Section 2: Methodological Comparison Data
To optimize your workflow, compare the quantitative and operational parameters of the three primary extraction methodologies below:
This step-by-step protocol integrates anti-oxidation and anti-migration checkpoints. It is designed as a self-validating system : by spiking in a structurally distinct stable isotope-labeled internal standard prior to homogenization, you can independently calculate absolute recovery and monitor for artifactual acyl migration during LC-MS/MS analysis.
Materials Needed:
Pre-chilled MTBE (containing 0.01% BHT), Methanol (MeOH), and LC-MS grade water (all at 4°C).
Internal Standard (IS): e.g., 1,2,3-triheptadecanoyl-glycerol or 13C-labeled DOO-TAG.
Step-by-Step Methodology:
Tissue Preparation: Accurately weigh 50–100 mg of snap-frozen tissue into a glass bead-beating tube. Keep on dry ice until the solvent is added.
Validation Spiking (Critical Step): Immediately add 1.5 mL of cold MeOH and spike in the internal standard (e.g., 10 µL of 1 mg/mL IS). Causality: Spiking before lysis ensures the IS undergoes the exact same thermodynamic stresses as the endogenous DOO-TAG, validating the entire extraction efficiency.
Cryo-Homogenization: Homogenize the tissue using a bead beater at 4°C for 2 minutes to mechanically lyse cells without inducing heat.
Lipid Partitioning: Add 5 mL of cold MTBE (+0.01% BHT) to the homogenate. Vortex vigorously for 1 hour at 4°C to partition the DOO-TAG into the lipophilic phase.
Phase Separation: Add 1.25 mL of cold LC-MS grade water to induce the biphasic system. Vortex for 1 minute, then centrifuge at 1,000 x g for 10 minutes at 4°C.
Recovery: Carefully aspirate the upper organic (MTBE) layer using a glass Pasteur pipette and transfer it to a clean glass vial.
Drying: Evaporate the MTBE under a gentle stream of Nitrogen gas. Rule: The water bath must not exceed 30°C to prevent thermal acyl migration.
Storage Reconstitution: Immediately reconstitute the dried lipid film in 200 µL of a non-polar aprotic solvent (hexane or toluene). Purge the vial headspace with Nitrogen and store at -80°C until LC-MS/MS analysis.
Section 4: Workflow Visualization
The following diagram illustrates the logical relationships and critical checkpoints within the optimized DOO-TAG extraction workflow.
MTBE extraction workflow for DOO-TAG with anti-oxidation and anti-migration checkpoints.
References
Title: (PDF)
Title: Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments
Source: Benchchem
URL
Source: NIH (PubMed Central)
Title: Advances in Lipid Extraction Methods—A Review
Source: MDPI
URL
Technical Support Center: Synthesis of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (1-DHA-2,3-OO-G)
From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of structured triacylglycerols (TAGs). This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of structured triacylglycerols (TAGs). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (1-DHA-2,3-OO-G), a specific ABC-type structured lipid. Achieving high yields and isomeric purity with this molecule is a significant challenge due to the distinct properties of Docosahexaenoic acid (DHA) and Oleic Acid (OA). This document provides in-depth, cause-and-effect troubleshooting advice based on established biochemical principles and field-proven methodologies.
Part 1: Foundational Synthesis Strategy
Before troubleshooting, it is essential to establish a robust synthetic framework. A chemoenzymatic approach is often the most reliable, offering a balance of regioselectivity and efficiency.[1][2]
Q1: What is a reliable and high-yielding synthetic route for 1-DHA-2,3-oleoyl Glycerol?
A1: A multi-step chemoenzymatic strategy starting from a protected prochiral glycerol derivative, such as (R)- or (S)-solketal, is highly recommended. This approach allows for the sequential and positionally-specific introduction of each fatty acid, minimizing the formation of unwanted isomers.[3] The general workflow involves protecting the sn-2 and sn-3 (or sn-1 and sn-2) positions, acylating the free hydroxyl, deprotecting, and then performing subsequent acylations.
Below is a logical workflow for the synthesis, which forms the basis for our troubleshooting guide.
Caption: Chemoenzymatic workflow for structured TAG synthesis.
Part 2: Troubleshooting Guide for Low Yields
This section addresses the most common issues encountered during the synthesis.
Q2: My final product analysis shows a low yield of the target TAG and multiple other TAG isomers. What is the most likely cause?
A2: The primary cause of low isomeric purity and reduced yield is acyl migration . This is a non-enzymatic, intramolecular esterification where an acyl group spontaneously moves to an adjacent free hydroxyl group on the glycerol backbone.[4][5] In your synthesis, this is most problematic after the deprotection step (forming Intermediate 2), where the free sn-1 and sn-2 hydroxyl groups allow the DHA from the sn-3 position to migrate, leading to a mixture of sn-1 and sn-2 DHAG. This contaminates the starting material for the final diacylation step, inevitably leading to a mixture of final products.
Caption: Acyl migration from the sn-2 to the more stable sn-1/3 positions.
Causality & Solution: Acyl migration is catalyzed by heat, moisture, and polar solvents.[4][6] To mitigate this, you must rigorously control the reaction environment.
Parameter
Effect on Acyl Migration
Recommended Action
Temperature
High temperatures significantly accelerate migration rates.
Conduct enzymatic reactions at the lowest feasible temperature that maintains enzyme activity (e.g., 35-45°C).[7][8] Avoid any unnecessary heating steps, especially for intermediates with free hydroxyl groups.
Water Content
Water can facilitate the proton transfer needed for migration.
Use a solvent-free system or anhydrous solvents. Control water activity (a_w) of the immobilized lipase prior to use.[9][10] Consider adding molecular sieves to the reaction.
Reaction Time
Longer reaction times provide more opportunity for migration.
Optimize reaction time by monitoring progress with Thin-Layer Chromatography (TLC). Stop the reaction as soon as the substrate is consumed.
Solvent Polarity
Polar protic solvents can promote migration.
Prefer non-polar solvents like hexane or use a solvent-free system if substrate solubility allows.[11]
Troubleshooting Protocol: Time-Course Analysis to Detect Acyl Migration
Set up your standard esterification reaction (e.g., Step 3 in the workflow).
At set intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
Immediately quench the aliquot by adding cold solvent and centrifuging to remove the enzyme.
Analyze each aliquot by HPLC or TLC to quantify the formation of the desired product versus isomeric byproducts.
Plot the concentration of the target TAG and its isomers over time. If the concentration of the target peaks and then declines while isomers increase, acyl migration is significant. Use the time point of maximum target concentration as your optimal reaction time.
Q3: The enzymatic acylation steps are slow or incomplete, resulting in a low conversion of starting material. How can I improve this?
A3: Low conversion rates are typically linked to four factors: suboptimal enzyme activity, reaction equilibrium, substrate quality, or physical limitations.
1. Enzyme Activity and Water Content: Lipases require a minimal amount of water to maintain their catalytically active conformation, but excess water will favor the reverse reaction (hydrolysis) over esterification.[10]
Solution: Control the water activity (a_w) of your system. For immobilized enzymes like Novozym 435, pre-equilibrating the enzyme at a specific a_w (often between 0.1 and 0.5) can dramatically improve performance.
2. Reaction Equilibrium: Esterification is a reversible reaction that produces water as a byproduct. As water accumulates, the reaction slows and eventually reaches equilibrium, preventing full conversion.
Solution: Actively remove water from the reaction. This can be achieved by performing the reaction under a vacuum or by adding 3Å molecular sieves to the reaction vessel.[1]
3. Acyl Donor Choice: The reactivity of the acyl donor significantly impacts reaction kinetics.
Solution: While free fatty acids are economical, activated forms like vinyl esters are far more effective.[2] The reaction with a vinyl ester produces acetaldehyde, which tautomerizes to vinyl alcohol and then to an inert product, making the reaction effectively irreversible and driving it to completion.[2]
4. Physical Limitations (Solubility): In solvent-free systems, poor mixing or solubility of glycerol-based substrates in the lipid phase can limit the reaction rate.
Solution: Ensure vigorous stirring. If solubility is a major issue, a minimal amount of a non-polar solvent like 2-methyl-2-butanol or tert-butanol can improve mass transfer without deactivating the enzyme.[12]
Variable
Problem
Recommended Solution
Water
Too much favors hydrolysis; too little reduces enzyme activity.
Control water activity (a_w) of the enzyme and reaction medium.
Byproduct
Water produced during esterification shifts equilibrium.
Remove water using vacuum or molecular sieves.
Acyl Donor
Free fatty acids lead to a reversible reaction.
Use an activated acyl donor like a vinyl ester for an irreversible reaction.
Mixing
Poor substrate solubility limits enzyme access.
Increase stirring speed or add a minimal amount of a suitable organic solvent.
Q4: I am losing a majority of my product during the final purification step. How can I improve recovery?
A4: The crude product of a structured TAG synthesis is a complex mixture containing the target TAG, isomeric TAGs, unreacted free fatty acids (FFAs), and intermediate diacylglycerols (DAGs). Separating these closely related lipids is a major source of yield loss.
1. Initial Bulk Purification - FFA Removal: Residual FFAs must be removed first as they interfere with subsequent steps.
Best Method:Short-path distillation is highly effective for removing volatile FFAs without exposing the TAGs to excessive heat, which could cause degradation or acyl migration.[13][14]
Alternative: Liquid-liquid extraction with a mild alkaline solution (e.g., dilute NaHCO₃) can remove FFAs, but this introduces water and may lead to some product loss through hydrolysis.
2. Final High-Purity Purification - Isomer and DAG Separation:
Challenge: The target TAG (1-DHA-2,3-OO-G) and its isomers (e.g., 2-DHA-1,3-OO-G) have very similar polarities, making them difficult to separate.
Best Method:Silica gel column chromatography is the standard method. Success depends entirely on the choice of the solvent system. A non-polar/slightly polar gradient is required.
Alternative Method:Solvent fractionation using a solvent like acetone at low temperatures can be effective.[14][15] The different melting points of the various TAGs can be exploited to selectively crystallize and remove unwanted isomers or fully saturated byproducts.
Detailed Protocol: Optimized Silica Gel Chromatography for TAG Purification
Column Preparation: Pack a glass column with high-quality silica gel (60 Å, 230-400 mesh). The amount of silica should be 50-100 times the weight of your crude product. Slurry pack the column using the initial mobile phase (e.g., hexane).
Sample Loading: Dissolve the crude TAG mixture (post-FFA removal) in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the column.
Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or diethyl ether. A very shallow gradient is crucial for separating isomers.
Example Gradient: Start with 100% Hexane. Increase to 1% Ethyl Acetate in Hexane, then 2%, 3%, etc.
Fraction Collection & Analysis: Collect small fractions and analyze each one by TLC. Use a developing system like Hexane:Ethyl Acetate (95:5, v/v) and visualize with an iodine chamber or by charring with a phosphomolybdic acid stain.
Pooling: Combine the fractions that contain the pure desired product, as confirmed by TLC and subsequent GC/HPLC analysis.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure at a low temperature (<40°C).
Part 3: References
Yang, T., et al. (2005). Practical synthesis of 1,3-oleoyl 2-docosahexaenoylglycerol by lipase-catalyzed reactions: An evaluation of different reaction routes. DTU Research Database. [Link]
Xu, G., et al. (2011). Enzymatically Catalyzed Synthesis of Low-Calorie Structured Lipid in a Solvent-free System: Optimization by Response Surface Methodology. Journal of Agricultural and Food Chemistry. [Link]
Tan, C. P., et al. (2024). Lipase-Catalyzed Preparation and Optimization of Structured Phosphatidylcholine Containing Nervonic Acid. MDPI. [Link]
Noriega-Rodriguez, J., et al. (2013). Optimization of the Lipase Catalyzed Production of Structured Acylglycerols With Polyunsaturated Fatty Acids Isolated From Sardine Oil. Semantic Scholar. [Link]
Noriega-Rodriguez, J., et al. (2013). Optimization of the Lipase Catalyzed Production of Structured Acylglycerols With Polyunsaturated Fatty Acids Isolated From Sardine Oil. Journal of Food Research. [Link]
Akoh, C. C., et al. (1999). Enzymatic Synthesis of Structured Lipids from Single Cell Oil of High Docosahexaenoic Acid Content. JAOCS. [Link]
Mao, Y., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Monash University. [Link]
Bates, P. D., & Browse, J. (2009). Analysis of acyl fluxes through multiple pathways of triacylglycerol synthesis in developing soybean embryos. PubMed. [Link]
Liu, Y., et al. (2015). Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice. PMC. [Link]
Mao, Y., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Journal of Functional Foods. [Link]
Haraldsson, G. G., & Kristinsson, B. (2000). Chemoenzymatic synthesis of structured triacylglycerols containing eicosapentaenoic and docosahexaenoic acids. JAOCS. [Link]
Gudmundsson, K. O., & Haraldsson, G. G. (2024). Chemoenzymatic Synthesis of ABC- Type Enantiostructured Triacylglycerols by Use of the p-Methoxybenzyl Protective Group. ResearchGate. [Link]
Kim, S. M., & Kim, I. H. (2005). Production of structured lipids by lipase-catalyzed acidolysis in supercritical carbon dioxide: Effect on acyl migration. ResearchGate. [Link]
Haraldsson, G. G., et al. (2003). Chemoenzymatic synthesis of structured triacylglycerols by highly regioselective acylation. Tetrahedron. [Link]
Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal. [Link]
Wongsakul, S., et al. (2004). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. JAOCS. [Link]
Zhao, M., et al. (2017). Synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids by lipase-catalyzed acidolysis of microbial oil from Mortierella alpina. PubMed. [Link]
Haraldsson, G. G., & Kristinsson, B. (2000). Chemoenzymatic synthesis of structured triacylglycerols containing eicosapentaenoic and docosahexaenoic acids. ResearchGate. [Link]
Xu, X., et al. (2014). Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification. J-Stage. [Link]
Xia, Y., et al. (2022). Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. PMC. [Link]
Corzo-Martínez, M., et al. (2023). Enzymatic Synthesis Process of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil and Concentrated by Response Surface Methodology under Supercritical Conditions. MDPI. [Link]
Costa, I. C. R., et al. (2025). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. [Link]
Wei, W., et al. (2025). Immobilised Aspergillus niger lipase synthesises sn-1,3-dioleoyl-2-palmitoylglycerol. Czech J. Food Sci. [Link]
Lecomte, J., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PMC. [Link]
Corzo-Martínez, M., et al. (2021). Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions. PMC. [Link]
Scheme of chemical and enzymatic syntheses for producing structured lipids. ResearchGate. [Link]
Christie, W. W. (2019). Structural Analysis of Triacylglycerols. AOCS Lipid Library. [Link]
Characterization of Triacylglycerol Composition of Fish Oils by Using Chromatographic Techniques. J-Stage. [Link]
Lee, K.-T., & Akoh, C. C. (1998). Synthesis of Structured Triacylglycerols by Lipase-Catalyzed Acidolysis in a Packed Bed Bioreactor. Journal of Agricultural and Food Chemistry. [Link]
Munio, M.d.M.M., et al. (2016). Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application. Neliti. [Link]
Sharma, S., et al. (2007). Lipase catalyzed ester synthesis for food processing industries. SciELO. [Link]
Li, N., et al. (2024). Selective Esterification Design of Lipases for TAG Synthesis Based on the Unique Structure of Curved DHA. ACS Food Science & Technology. [Link]
Harris, J., et al. (2011). Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling. PMC. [Link]
Nikolova-Damyanova, B. (2022). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI. [Link]
Ransac, S., et al. (2003). Triacylglycerols Based on 2-(N-tert-Butoxycarbonylamino)oleic Acid Are Potent Inhibitors of Pancreatic Lipase. Journal of Medicinal Chemistry. [Link]
Glycerolipids: Structure, Synthesis, Function and Analytical Techniques. CD-Lipid. [Link]
Tong, X., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry. [Link]
Schimossek, K., et al. (1996). Highly Selective Synthesis of 1,3-oleoyl-2-palmitoylglycerol by Lipase Catalysis. PubMed. [Link]
Minimizing acyl migration in 1-Docosahexaenoyl-2,3-oleoyl Glycerol standards
Welcome to the Technical Support Center for structured lipid standards. This portal is designed for researchers, analytical scientists, and drug development professionals working with 1-Docosahexaenoyl-2,3-oleoyl Glycero...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for structured lipid standards. This portal is designed for researchers, analytical scientists, and drug development professionals working with 1-Docosahexaenoyl-2,3-oleoyl Glycerol (1-DHA-2,3-dioleoyl-sn-glycerol).
While intact triacylglycerols (TAGs) are generally more stable than partial glycerides, they are highly susceptible to positional isomerization during synthesis, purification, analytical sample preparation, and sub-optimal storage. This guide provides authoritative, mechanistically grounded solutions to minimize acyl migration and preserve the regiospecific integrity of your lipid standards.
Mechanistic Insights: The Thermodynamics of Acyl Migration
Acyl migration is a spontaneous, non-enzymatic intramolecular reaction where an acyl group transfers from one position on the glycerol backbone to an adjacent hydroxyl group [1]. In structured TAGs like 1-DHA-2,3-oleoyl Glycerol, direct intramolecular migration is sterically hindered. However, the primary vector for isomerization is trace hydrolysis .
When exposed to moisture or enzymatic activity, the TAG undergoes partial hydrolysis to form a diacylglycerol (DAG) intermediate. The newly freed hydroxyl group (e.g., at the sn-3 position) acts as a nucleophile, attacking the adjacent ester carbonyl carbon to form a cyclic orthoester intermediate [2, 6]. Because the primary positions (sn-1 and sn-3) are less sterically hindered and thermodynamically more stable than the secondary (sn-2) position, the acyl group rapidly migrates to the primary position, irreversibly altering the lipid's isomeric structure [2].
Mechanism of trace hydrolysis leading to acyl migration via a cyclic orthoester intermediate.
Frequently Asked Questions (FAQs)
Q1: Why am I detecting positional isomers in my standard after prolonged storage?A1: Even trace amounts of moisture can initiate hydrolysis, generating DAGs. Once a DAG is formed, acyl migration from the sn-2 to the sn-1/3 position occurs rapidly. Furthermore, the highly polyunsaturated DHA chain at the sn-1 position is susceptible to auto-oxidation, which destabilizes the adjacent ester bonds and accelerates degradation [6].
Q2: Does the choice of storage solvent impact acyl migration?A2: Yes, profoundly. If partial hydrolysis has occurred, non-polar solvents (like hexane) actually accelerate acyl migration because they fail to interact with the free hydroxyl group. Conversely, polar protic solvents (like t-butanol) or deep eutectic solvents form strong hydrogen bonds with the free hydroxyl, stabilizing it and blocking the nucleophilic attack required to form the cyclic intermediate [2, 3]. However, for an intact TAG standard, the absolute priority is preventing hydrolysis; therefore, storing the standard neat (solvent-free) or in a strictly anhydrous, non-polar aprotic solvent at -80°C is optimal [1].
Q3: Can I use standard silica gel chromatography to re-purify my standard?A3: No. Standard silica gel contains highly acidic silanol groups that act as solid-state proton donors, actively catalyzing acyl migration during the chromatographic run [1, 5]. You must use boric acid-impregnated silica gel to mask these active sites.
Troubleshooting workflow for identifying and resolving acyl migration in lipid standards.
Quantitative Data: Environmental Drivers of Migration
Understanding the causality of environmental factors is critical for experimental design. The tables below summarize the kinetic drivers of acyl migration.
Table 1: Solvent Effects on Acyl Migration Rates (DAG Intermediates)
Solvent Type
Polarity (log P)
Impact on Migration
Mechanistic Rationale
Solvent-Free / Hexane
High (Non-polar)
Accelerates
Fails to stabilize the free hydroxyl group, leaving it highly reactive for nucleophilic attack [3].
Acetone / Dichloromethane
Medium
Moderate
Provides partial hydrogen bonding, slightly reducing the kinetic rate of the cyclic intermediate formation.
t-Butanol / Deep Eutectic
Low (Polar Protic)
Inhibits
Forms strong hydrogen bonds with the free hydroxyl group, effectively blocking the nucleophilic attack [2, 3].
Table 2: Temperature & Matrix Effects
Variable
Effect on 1-DHA-2,3-oleoyl Glycerol
Corrective Action
Temperature > 40°C
Exponential increase in migration rate (up to 5.6-fold increase from 20°C to 50°C) [5].
Perform all evaporations under nitrogen at ≤30°C.
Standard Silica Gel
Acidic silanol groups catalyze isomerization [5].
Impregnate silica with 5% boric acid [1].
Pancreatic Lipase
Prolonged incubation causes spontaneous rearrangement of the sn-2 position [4].
Limit hydrolysis to 1-2 minutes or use chemical deacylation[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Purification via Boric Acid-Impregnated Silica Gel
Standard silica gel promotes acyl migration. Boric acid forms a cyclic complex with cis-diols and masks acidic silanol groups, preventing on-column isomerization [1].
Step-by-Step Methodology:
Preparation: Dissolve 5 g of boric acid in 100 mL of high-purity methanol.
Slurry: Add 50 g of TLC-grade or column-grade silica gel to the solution and mix thoroughly.
Evaporation: Remove the methanol using a rotary evaporator set to a maximum of 30°C.
Activation: Activate the impregnated silica gel in an oven at 110°C for 1 hour prior to packing the column.
Elution: Load the lipid standard and elute using a non-polar solvent gradient (e.g., hexane/diethyl ether) at 4°C.
Self-Validation Checkpoint: Before running your precious 1-DHA-2,3-oleoyl Glycerol standard, run a commercially certified 1,2-DAG standard through the column. Analyze the eluate via HPLC-RID or NMR. If the 1,3-DAG isomer constitutes <2% of the total fraction, the column is properly passivated and safe for use.
Protocol B: Regiospecific Analysis via Grignard Degradation
When analyzing the positional distribution of fatty acids in your standard, enzymatic hydrolysis (pancreatic lipase) can induce acyl migration during the incubation period. Grignard degradation is a rapid, non-specific chemical deacylation that preserves the original stereochemistry [4].
Step-by-Step Methodology:
Solvation: Dissolve 10 mg of the 1-DHA-2,3-oleoyl Glycerol standard in 1 mL of anhydrous diethyl ether.
Reagent Addition: Add 0.5 mL of 3M ethyl magnesium bromide (Grignard reagent) in ether.
Reaction: Vortex vigorously for exactly 1 minute at room temperature.
Quenching: Immediately quench the reaction by adding 1 mL of glacial acetic acid to halt any further deacylation or migration.
Extraction: Partition the resulting partial glycerides using a hexane/water extraction. Collect the organic layer for TLC or GC-MS analysis.
Self-Validation Checkpoint: Perform this assay on a pure, symmetrical TAG standard (e.g., 1,2,3-trioleoyl-glycerol). The resulting DAG fraction must reflect a statistically random chemical cleavage (approximately 66% 1,2/2,3-DAG and 33% 1,3-DAG). Any significant deviation from this ratio indicates that acyl migration occurred during the quenching phase, requiring a faster quench time.
References
Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments
Benchchem
Comparative Analysis of Translational Innovations in Sn-2 and Sn-1,3-Specific Lipase-Mediated Regioselective Catalysis for Enhanced Diacylglycerol Production
Journal of Agricultural and Food Chemistry - ACS Public
Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis
ACS Public
Structural Analysis of Triacylglycerols
AOCS
Influence of Solid Supports on Acyl Migration in 2-Monoacylglycerols: Purification of 2-MAG via Flash Chromatography
ResearchG
Enzymatic production of structured lipids: Process reactions and acyl migration
ResearchG
Optimization
Addressing matrix effects in mass spectrometry of 1-Docosahexaenoyl-2,3-oleoyl Glycerol
Welcome to the Technical Support & Troubleshooting Center for Lipidomic Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 1-Doc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Troubleshooting Center for Lipidomic Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 1-Docosahexaenoyl-2,3-oleoyl Glycerol (a complex triacylglycerol, commonly annotated as TAG 22:6/18:1/18:1).
Due to its high hydrophobicity, neutral charge, and the presence of a highly unsaturated docosahexaenoic acid (DHA) chain, this molecule is notoriously susceptible to oxidative degradation and severe matrix effects (ion suppression) during LC-MS/MS analysis. This guide provides field-proven, mechanistically grounded solutions to ensure robust quantification.
🔬 Diagnostic Workflow: Matrix Effect Resolution
Diagnostic flowchart for resolving TAG(22:6/18:1/18:1) ion suppression in LC-MS/MS.
💡 Frequently Asked Questions & Troubleshooting
Q1: Why is my TAG(22:6/18:1/18:1) signal suddenly dropping or fluctuating wildly across biological replicates?The Causality: Triacylglycerols (TAGs) are strictly neutral lipids. In positive-mode Electrospray Ionization (ESI+), they cannot easily accept a proton and instead rely on adduct formation (typically [M+NH4]+ or [M+Na]+) to become ionized[1]. Biological matrices are rich in phospholipids (PLs), such as phosphatidylcholines (PCs), which possess a permanent positive charge (quaternary amine). In the ESI droplet, these highly surface-active PLs outcompete the neutral TAGs for the droplet surface, effectively starving the TAGs of charge and causing severe ion suppression[2][3].
Q2: How do I definitively measure the matrix effect for this specific TAG to prove ion suppression is the culprit?The Causality: You must isolate the ionization efficiency from the extraction recovery. To do this, calculate the Matrix Factor (MF).
Extract a blank biological matrix (e.g., plasma) using your standard protocol.
Post-extraction, spike the blank extract with a known concentration of TAG(22:6/18:1/18:1).
Prepare a "neat" standard by spiking the exact same concentration into pure reconstitution solvent.
Compare the peak areas: MF = Peak Area (Post-Spike) / Peak Area (Neat Standard)[4].
An MF of 1.0 indicates no matrix effect. An MF of 0.3 indicates that 70% of your signal is being lost to ion suppression.
Q3: I am currently using the Folch method (Chloroform/Methanol). Should I switch to MTBE?The Causality: Yes. While the Folch method is the historical "gold standard" for lipid extraction, it relies on chloroform, which has a high density. This forces the lipid-rich organic phase to the bottom of the tube. To retrieve your TAGs, you must pass your pipette tip through the upper aqueous layer and the proteinaceous interphase, inevitably dragging matrix contaminants (salts, proteins) into your sample[5][6].
Methyl-tert-butyl ether (MTBE) has a lower density than water. In the MTBE (Matyash) extraction, the lipid-rich organic phase forms the upper layer, allowing for clean, top-down decanting that drastically reduces matrix carryover[7].
Q4: Even with MTBE, I still have PL-induced ion suppression. How can I selectively remove phospholipids without losing my TAG?The Causality: MTBE is a total lipid extraction method; it extracts both TAGs and PLs. To remove PLs, you must introduce a secondary cleanup step based on Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
SPE Approach: Passing the extract through a phospholipid-removal plate (e.g., HybridSPE or Ostro) utilizes Lewis acid-base interactions. The zirconia/titania stationary phase selectively binds the phosphate moiety of the PLs, while the neutral TAGs flow through unimpeded[8][9].
LLE Approach: A highly cost-effective alternative is a biphasic Hexane/Methanol/Water system. TAGs partition almost exclusively into the highly non-polar hexane layer, while the amphiphilic PLs are retained in the aqueous methanol layer[3].
Q5: What chromatographic adjustments can I make to separate TAG(22:6/18:1/18:1) from the suppression zone?The Causality: Matrix effects only occur if the interferent co-elutes with your analyte. TAG(22:6/18:1/18:1) has an Equivalent Carbon Number (ECN) of 42 (Calculated as Total Carbons - 2 × Double Bonds = 58 - 16 = 42). Because of its high degree of unsaturation, it elutes much earlier on a reversed-phase C18 column than fully saturated TAGs, often pushing it directly into the elution window of late-eluting phospholipids. Utilizing a non-aqueous reversed-phase (NARP) gradient (e.g., Acetonitrile/Isopropanol with 10 mM Ammonium Formate) with a shallower ramp between 60-80% Isopropanol can successfully resolve ECN 42 TAGs from the bulk PL envelope.
📊 Quantitative Comparison of Sample Preparation Strategies
The following table summarizes the expected performance metrics when extracting highly unsaturated TAGs from complex matrices (e.g., plasma) using various methodologies.
This protocol represents a self-validating system. By incorporating an internal standard and an antioxidant, it ensures that both extraction efficiency and oxidative stability are strictly controlled.
Butylated hydroxytoluene (BHT) - Critical for protecting the 6 double bonds of the DHA chain from oxidation.
Stable Isotope-Labeled Internal Standard (e.g., TAG 15:0/15:0/15:0-d5).
Phospholipid Removal SPE Plate (e.g., HybridSPE or Ostro).
Step 1: Sample Aliquoting & Quenching
Transfer 50 µL of plasma/homogenate into a 2.0 mL microcentrifuge tube.
Add 10 µL of Internal Standard mixture and 5 µL of 10 mg/mL BHT in ethanol. Causality: BHT acts as a radical scavenger, preventing the peroxidation of the DHA sn-1 chain during processing.
Step 2: MTBE Extraction
Add 225 µL of ice-cold Methanol. Vortex vigorously for 10 seconds to precipitate proteins and disrupt lipid-protein complexes.
Add 750 µL of MTBE. Incubate on a shaker at room temperature for 15 minutes.
Add 188 µL of MS-grade Water to induce phase separation. Vortex for 20 seconds.
Step 3: Phase Separation
Centrifuge at 10,000 × g for 10 minutes at 4°C.
The mixture will separate into three layers: a dense aqueous pellet at the bottom, a protein interphase, and a lipid-rich MTBE upper layer.
Carefully aspirate 600 µL of the upper MTBE layer and transfer it to a clean tube.
Step 4: Phospholipid Removal (SPE)
Condition the Phospholipid Removal SPE plate with 1 mL of MTBE/Methanol (3:1, v/v).
Load the 600 µL MTBE extract onto the SPE plate.
Apply a gentle vacuum (approx. 5-10 inHg) to pull the sample through the sorbent into a collection plate. Causality: The sorbent retains the phosphate groups of the PLs, while the neutral TAG(22:6/18:1/18:1) passes through into the eluate.
Step 5: Drying and Reconstitution
Evaporate the collected eluate to complete dryness under a gentle stream of ultra-high purity Nitrogen at room temperature. (Do not apply heat, as DHA is highly thermolabile).
Reconstitute the lipid film in 100 µL of Acetonitrile/Isopropanol (1:1, v/v) containing 10 mM Ammonium Formate. Causality: Ammonium formate is added directly to the reconstitution solvent to pre-load the sample with the necessary adduct-forming ions ([M+NH4]+), stabilizing the ionization efficiency prior to column injection.
📚 References
1.[7] NIH/PMC. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." PubMed Central. URL:
2.[5] MetwareBio. "MTBE vs. Chloroform–Methanol Lipid Extraction: Which Method Fits Your Lipidomics Workflow?" MetwareBio. URL:
3.[2] ResolveMass. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass. URL:
4.[4] SCIEX. "What is matrix effect and how is it quantified?" SCIEX. URL:
5.[6] Frontiers. "Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma." Frontiers in Molecular Biosciences. URL:
6.[8] Semantic Scholar. "Efficacy of plasma phospholipid removal during sample preparation." Semantic Scholar. URL:
7.[1] NIH/PMC. "Structural elucidation of triacylglycerol using online acetone Paternò–Büchi reaction coupled with reversed-phase liquid chromatography mass spectrometry." PubMed Central. URL:
8.[9] NIH/PMC. "Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma." PubMed Central. URL:
9.[3] Institutional Repository. "A simple liquid extraction protocol for overcoming the ion suppression of triacylglycerols by phospholipids in liquid chromatography mass spectrometry studies." Jimma University Institutional Repository. URL:
Cell toxicity issues with 1-Docosahexaenoyl-2,3-oleoyl Glycerol in cell culture
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected cell death when working with complex structured lipids like 1-Docosahexaenoyl-2,3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected cell death when working with complex structured lipids like 1-Docosahexaenoyl-2,3-oleoyl Glycerol (a specific triacylglycerol containing DHA and oleic acid).
While this compound is invaluable for studying lipid metabolism, lipid droplet formation, and targeted drug delivery, its unique structure presents specific in vitro challenges. The highly oxidizable docosahexaenoic acid (DHA) moiety combined with the hydrophobic triglyceride backbone requires precise handling. This guide dissects the mechanistic causes of its cytotoxicity and provides field-proven, self-validating protocols to stabilize your cell culture assays.
Part 1: Troubleshooting Guide & FAQs
Q1: My cells are dying within 24 hours of adding 1-Docosahexaenoyl-2,3-oleoyl Glycerol. Is this lipid inherently toxic?Expert Insight: The toxicity is rarely inherent to the lipid itself at physiological levels; rather, it is a function of dose, oxidation state, and delivery vehicle. DHA-containing lipids can induce cytotoxicity via non-enzymatic lipid peroxidation. This generates reactive oxygen species (ROS) that disrupt the mitochondrial membrane potential and trigger the intrinsic apoptotic pathway[1]. Furthermore, high concentrations of DHA activate p38 MAPK and NF-κB stress signaling pathways while inhibiting survival signals like ERK.
Q2: What is the exact signaling mechanism driving this triglyceride-induced cell death?Expert Insight: Triglyceride overload induces DNA damage and activates a caspase-dependent apoptotic cascade. Excess intracellular triglycerides specifically activate initiator caspases (caspase-2 and caspase-8), which subsequently trigger the cleavage of downstream executioner caspases (caspase-3 and caspase-7) and PARP, leading to monocyte and tissue cell death[2].
Q3: I am dissolving the lipid in ethanol/DMSO and adding it directly to the media. Could the solvent be the issue?Expert Insight: Absolutely. 1-Docosahexaenoyl-2,3-oleoyl Glycerol is highly hydrophobic. Adding it directly via ethanol or DMSO causes the lipid to "crash out" of the aqueous media, forming micelles or large aggregates. This causes localized membrane disruption, uneven dosing, and artificial toxicity. The gold standard for in vitro delivery is conjugating the lipid to fatty-acid-free Bovine Serum Albumin (BSA) or formulating it into liposomes[3].
Q4: How do I prevent auto-oxidation of the DHA moiety during long incubations?Expert Insight: DHA contains six double bonds, making it highly susceptible to oxidation in standard incubator conditions (37°C, 20% O₂). Adding lipophilic antioxidants like α-tocopherol (Vitamin E) at 20–40 µM can significantly ameliorate the toxicity of oxidized DHA-containing lipids[4].
Part 2: Quantitative Toxicity Data Summary
To help you establish safe working concentrations, the following table synthesizes the toxicity thresholds of DHA and DHA-containing lipids across various cell lines based on established literature.
Protocol 1: Preparation of BSA-Conjugated 1-Docosahexaenoyl-2,3-oleoyl Glycerol
Causality: BSA acts as a physiological carrier. It sequesters the hydrophobic triglyceride backbone into its hydrophobic pockets, preventing lipid aggregation and uncontrolled membrane fusion. This ensures uniform cellular uptake via controlled diffusion or receptor-mediated endocytosis.
Step-by-Step Methodology:
Prepare BSA Base: Dissolve fatty-acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.
Solubilize the Lipid: Dissolve 1-Docosahexaenoyl-2,3-oleoyl Glycerol in 100% molecular biology-grade ethanol to a stock concentration of 50 mM. Critical: Purge the vial with nitrogen gas immediately after opening to prevent DHA oxidation.
Heat and Conjugate: Warm the 10% BSA solution to 37°C in a water bath. Slowly add the lipid-ethanol stock dropwise to the BSA solution while vortexing vigorously to achieve a final lipid concentration of 2.5 mM. (The ethanol concentration will be 5% at this stage).
Incubate: Place the mixture in a shaking water bath at 37°C for 1 hour. This thermodynamic energy is required to allow complete binding of the lipid to the BSA.
Dilute for Treatment: Dilute the 2.5 mM conjugated stock into your working culture media (e.g., a 1:50 dilution yields a 50 µM final lipid concentration). The final working ethanol concentration will be a harmless 0.1%.
Protocol 2: Self-Validating ROS and Viability Assay
Causality: To definitively prove whether your cell death is caused by lipid peroxidation (ROS) rather than simple lipid overload or solvent toxicity, you must measure ROS generation concurrently with cell viability using an antioxidant rescue control.
Step-by-Step Methodology:
Seed Cells: Plate cells in a 96-well black, clear-bottom plate and incubate overnight to adhere.
Antioxidant Control (The Validation Step): Pre-treat half the wells with 40 µM α-tocopherol (Vitamin E) for 2 hours[4]. Leave the other half untreated.
Lipid Treatment: Treat cells with a concentration gradient of BSA-conjugated 1-Docosahexaenoyl-2,3-oleoyl Glycerol (10 µM to 150 µM).
Stain: After 24 hours, add 5 µM CellROX™ Green Reagent (to measure ROS) and 1 µg/mL Hoechst 33342 (to count viable nuclei). Incubate for 30 minutes at 37°C.
Analyze: Wash with PBS and measure fluorescence (ROS: Ex/Em 485/520 nm; Nuclei: Ex/Em 350/461 nm).
Validation Logic: If the α-tocopherol pre-treated wells show restored viability and reduced CellROX signal compared to the untreated wells, your toxicity is confirmed to be oxidation-driven.
Part 4: Mechanistic & Workflow Visualizations
Signaling pathways of 1-Docosahexaenoyl-2,3-oleoyl Glycerol-induced cytotoxicity.
Step-by-step troubleshooting workflow for resolving lipid-induced cell culture toxicity.
References
Toxic Effects of Docosahexaenoic Acid Treatment in the Rat Liver BRL-3A Cell
Source: PMC / NIH
URL:[Link]
Inhibition Effect of Triglyceride Accumulation by Large Yellow Croaker Roe DHA-PC in HepG2 Cells
Source: MDPI
URL:[Link][3]
Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro—Comparative Effects with Other Lipids Containing DHA
Source: PMC / NIH
URL:[Link][5]
Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy
Source: MDPI
URL:[Link][1]
Triglyceride induces DNA damage leading to monocyte death by activating caspase-2 and caspase-8
Source: BMB Reports
URL:[Link][2]
(Photo)toxicity of Partially Oxidized Docosahexaenoate and Its Effect on the Formation of Lipofuscin in Cultured Human Retinal Pigment Epithelial Cells
Source: MDPI
URL:[Link][4]
Improving the bioavailability of 1-Docosahexaenoyl-2,3-oleoyl Glycerol in animal studies
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals working with the structured lipid 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHA-OO)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals working with the structured lipid 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHA-OO). Below, you will find mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure high-fidelity pharmacokinetic data in your in vivo models.
Part I: Mechanistic FAQs
Q: Why does DHA-OO exhibit lower systemic absorption compared to sn-2 DHA structured lipids in our rodent models?A: The causality lies in the regiospecificity of pancreatic lipase. During digestion, pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions of the triacylglycerol backbone, as noted in 1[1]. Because DHA is located at the sn-1 position in DHA-OO, it is rapidly cleaved into free docosahexaenoic acid (FFA). Free long-chain polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation and readily form insoluble calcium soaps in the alkaline environment of the intestine. This leads to fecal excretion rather than enterocyte uptake, a phenomenon well-documented in 2[2].
Q: How does the molecular structure of DHA-OO affect its oxidative stability during diet preparation and digestion?A: Position sn-2 provides steric hindrance that protects PUFAs from oxidative degradation. Because DHA is at the exposed sn-1 position in DHA-OO, it lacks this protection. Research on 3[3] demonstrates that sn-1 DHA is significantly more prone to rapid oxidation in simulated digestion systems compared to sn-2 DHA. This necessitates the co-formulation of DHA-OO with robust lipophilic antioxidants prior to emulsification.
Q: What is the most effective formulation strategy to overcome this enzymatic resistance and improve bioavailability?A: The deployment of excipient nanoemulsions. By reducing the lipid droplet size to <200 nm, you exponentially increase the surface area exposed to intestinal lipases. This accelerates the hydrolysis rate and enhances the formation of mixed micelles, which are critical for solubilizing the liberated free DHA and transporting it across the unstirred water layer of the enterocytes, as detailed in 4[4] and 5[5].
Fig 1. Intestinal digestion pathway and micellarization of DHA-OO.
Part II: Formulation & Dosing Troubleshooting
Issue 1: High Inter-Subject Variability in Pharmacokinetic (PK) Profiles
Cause: Emulsion cracking in the highly acidic gastric environment of rodents (pH ~1.5), leading to unpredictable lipid pooling and erratic gastric emptying.
Solution: Transition from simple surfactant systems to a binary emulsifier system (e.g., Polysorbate 80 + Soy Lecithin). Phospholipids provide a strong steric and electrostatic barrier that resists protonation-induced coalescence in the stomach, ensuring uniform delivery to the duodenum.
Issue 2: Poor Recovery of Intact DHA-OO in Ex Vivo Intestinal Assays
Cause: Premature oxidation of the sn-1 DHA double bonds during the high-shear homogenization process.
Solution: Conduct all high-pressure homogenization steps in a temperature-controlled jacketed vessel (
≤
4°C) and purge both the aqueous and lipid phases with nitrogen gas prior to mixing.
Part III: Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step or to animal dosing without passing the embedded Validation Gates.
Protocol A: Preparation of DHA-OO Excipient Nanoemulsion
Lipid Phase Assembly: Dissolve 0.2% (w/w)
α
-tocopherol into the DHA-OO bulk oil. (Causality: Protects the vulnerable sn-1 DHA from oxidative stress during high-energy processing).
Aqueous Phase Assembly: Disperse 2% (w/w) Soy Lecithin and 1% (w/w) Tween 80 in ultra-pure water. Stir at 40°C until fully hydrated.
Coarse Emulsification: Slowly add the lipid phase to the aqueous phase under high-shear mixing (10,000 RPM for 5 minutes).
High-Pressure Homogenization (HPH): Pass the coarse emulsion through an HPH at 100 MPa for 5 to 10 cycles. Maintain the cooling jacket at 4°C.
VALIDATION GATE (Self-Validation): Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).
Action: If criteria are met, proceed to dosing. If PDI > 0.2, subject the emulsion to 3 additional HPH cycles.
Fig 2. Self-validating workflow for DHA-OO nanoemulsion formulation.
Protocol B: In Vitro Lipolysis Assay (Pre-Animal Validation)
Simulated Gastric Fluid (SGF) Incubation: Incubate the nanoemulsion in SGF (pH 1.5) with pepsin for 1 hour at 37°C.
VALIDATION GATE 1: Visually inspect and measure droplet size.
Acceptance Criteria: No macroscopic phase separation; DLS size remains within 15% of the initial measurement.
Simulated Intestinal Fluid (SIF) Incubation: Adjust pH to 6.8. Add bile salts, phospholipids, and porcine pancreatin.
VALIDATION GATE 2: Quantify free fatty acid (FFA) release using a pH-stat titration method (titrating with 0.1 M NaOH to maintain pH 6.8).
Acceptance Criteria: Achieve >75% theoretical FFA release within 2 hours, confirming optimal bioaccessibility before initiating expensive animal cohorts.
Part IV: Empirical Data Presentation
The table below summarizes the quantitative impact of various delivery vehicles on the bioavailability metrics of DHA-OO, demonstrating the necessity of nanoemulsification.
Table 1: Comparative Impact of Delivery Vehicles on DHA-OO Bioavailability Metrics
Delivery Vehicle
Mean Droplet Size (nm)
Gastric Stability (SGF)
Relative Bioaccessibility (%)
In Vivo AUC (Relative)
Bulk Oil (Unformulated)
N/A
Poor (Macroscopic Pooling)
< 20%
1.0x (Baseline)
Coarse Emulsion (Tween 80)
2,500
Moderate
45%
1.8x
Nanoemulsion (Tween 80)
180
Moderate
78%
3.2x
Phospholipid Nanoemulsion
145
Excellent
92%
4.5x
Part V: References
Structured Triacylglycerol with Optimal Arachidonic Acid and Docosahexaenoic Acid Content for Infant Formula Development: A Bio-Accessibility Study (MDPI).
URL:
Structured Long-Chain Omega-3 Fatty Acids for Improvement of Cognitive Function during Aging (PMC - NIH).
URL:
Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System (PMC - NIH).
URL:
Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives (PMC - NIH).
URL:
Nanoemulsion-Based Delivery Systems to Improve Functionality of Lipophilic Components (PMC - NIH).
URL:
A Comparative Guide to the Biological Activity of 1-Docosahexaenoyl-2,3-oleoyl Glycerol and Other Triglycerides
Introduction: The Strategic Architecture of Triglycerides and its Impact on Biological Function In the realm of lipid biochemistry and therapeutic development, the specific molecular structure of a triglyceride (TG) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Architecture of Triglycerides and its Impact on Biological Function
In the realm of lipid biochemistry and therapeutic development, the specific molecular structure of a triglyceride (TG) is a critical determinant of its metabolic fate and biological activity. Beyond the mere fatty acid composition, the positional distribution of these fatty acids on the glycerol backbone—termed stereospecificity—profoundly influences digestion, absorption, and subsequent physiological effects. This guide provides an in-depth comparison of the predicted biological activity of a novel structured triglyceride, 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO), with other common and structured triglycerides.
DHO is a structured lipid composed of a glycerol molecule esterified with docosahexaenoic acid (DHA) at the sn-1 position and oleic acid at the sn-2 and sn-3 positions. This specific arrangement distinguishes it from naturally occurring fish oils, where DHA is predominantly found at the sn-2 position, and from simple mixtures of triglycerides. This guide will explore the hypothesized advantages of this structure, drawing upon existing literature on the metabolism and bioactivity of DHA, oleic acid, and other structured lipids. We will also present detailed experimental protocols to validate these hypotheses.
The Metabolic Journey of 1-Docosahexaenoyl-2,3-oleoyl Glycerol: A Mechanistic Perspective
The metabolic processing of dietary triglycerides is initiated in the gastrointestinal tract, primarily by pancreatic lipase. This enzyme exhibits a strong preference for hydrolyzing fatty acids at the sn-1 and sn-3 positions of the triglyceride molecule[1]. This regioselectivity is the cornerstone of the differential biological effects of structured triglycerides.
In the case of DHO, pancreatic lipase is expected to cleave the DHA from the sn-1 position, releasing it as a free fatty acid (FFA), and the oleic acid from the sn-3 position. This would leave a 2-oleoyl-glycerol monoacylglycerol (MAG). The liberated DHA and oleic acid are then available for absorption by enterocytes. In contrast, a triglyceride with DHA at the sn-2 position would be hydrolyzed to yield a 2-docosahexaenoyl-glycerol MAG, which is absorbed intact[1].
This difference in the initial metabolic products is hypothesized to lead to distinct patterns of tissue incorporation and biological activity. Some studies suggest that the absorption and subsequent tissue incorporation of DHA may be greater when it is positioned at the sn-1,3 positions, particularly at lower dietary inclusion levels[1].
Publish Comparison Guide: Efficacy of 1-Docosahexaenoyl-2,3-oleoyl Glycerol vs. Free Fatty Acids In Vitro
Executive Summary: The Paradigm Shift in Lipid Delivery In cellular assays and early-stage drug development, the delivery vehicle of polyunsaturated fatty acids (PUFAs) dictates the physiological relevance of the data. H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Paradigm Shift in Lipid Delivery
In cellular assays and early-stage drug development, the delivery vehicle of polyunsaturated fatty acids (PUFAs) dictates the physiological relevance of the data. Historically, researchers have relied on unesterified Free Fatty Acids (FFAs)—specifically free Docosahexaenoic Acid (DHA) and Oleic Acid (OA)—complexed with Bovine Serum Albumin (BSA). However, this approach often triggers non-physiological artifacts, including acute lipotoxicity and rapid auto-oxidation.
1-Docosahexaenoyl-2,3-oleoyl Glycerol is a rationally designed structured triacylglycerol (TAG). By esterifying the highly bioactive DHA at the sn-1 position and the metabolically stable oleic acid at the sn-2 and sn-3 positions, this molecule bypasses the detergent-like membrane shock of FFAs. This guide provides a comprehensive, data-driven comparison of this structured lipid against its free fatty acid counterparts, equipping application scientists with the mechanistic insights and validated protocols necessary for robust in vitro assay design.
To understand the superior in vitro efficacy of structured lipids, we must examine the causality behind cellular lipid routing.
The Lipotoxicity of Free Fatty Acids:
Unesterified long-chain PUFAs like DHA act as powerful amphiphiles. When administered as FFAs, they are rapidly taken up via CD36 and Fatty Acid Transport Proteins (FATPs) [2]. This causes a sudden intracellular spike in free carboxyl groups that the cell cannot esterify fast enough, leading to Endoplasmic Reticulum (ER) stress and apoptosis. Furthermore, free DHA forces lateral phase separation in the plasma membrane, disrupting critical Sphingomyelin/Cholesterol (SM/CHOL) lipid rafts [3].
The Buffering Power of the Structured TAG:
Oleic acid is known to buffer palmitate- and DHA-induced lipotoxicity by promoting the biogenesis of lipid droplets—safe intracellular storage organelles [1]. However, when DHA and OA are delivered as a physical mixture of FFAs, the initial membrane shock still occurs.
1-Docosahexaenoyl-2,3-oleoyl Glycerol solves this by delivering the lipids already esterified. The structured TAG requires controlled hydrolysis by cell-surface or lysosomal lipases, resulting in a sustained, steady-state release of DHA and OA that perfectly matches the cell's metabolic capacity [4].
Cellular routing of structured triglycerides vs. free fatty acids.
Quantitative Efficacy Comparison
The structural differences between these two delivery methods manifest as distinct quantitative advantages in cell culture environments.
Performance Metric
1-Docosahexaenoyl-2,3-oleoyl Glycerol
Free DHA + Free Oleic Acid
Mechanistic Driver
Cellular Uptake Kinetics
Sustained, linear accumulation over 24h
Rapid peak at 4h, followed by plateau
Receptor-mediated endocytosis vs. rapid CD36/FATP transport.
Lipotoxicity (IC50 in HepG2)
> 500 µM (Highly tolerated)
~ 150 µM (Cytotoxic at high doses)
TAGs are safely routed to lipid droplets; FFAs induce acute ER stress.
Lipid Raft Disruption
Minimal
High
Free DHA alters SM/CHOL domains; esterified DHA does not act as a detergent.
Oxidative Stability (Medium)
High (Protected in TAG core)
Low (Rapid auto-oxidation)
Esterification shields the highly unsaturated DHA carbon chain from reactive oxygen species.
FFAs are insoluble in media and form cytotoxic micelles without a protein carrier.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical control checkpoints to distinguish true metabolic uptake from non-specific membrane adherence.
Protocol A: Preparation of Lipid Vehicles
Causality Check: Free fatty acids cannot simply be dropped into aqueous media; they will form micelles that lyse cells. They must be complexed to Fatty Acid-Free BSA at a physiological 3:1 or 4:1 molar ratio. Conversely, the structured lipid requires emulsification to mimic chylomicrons.
Step 1: FFA-BSA Complexation (Control Arm)
Dissolve Free DHA and Free Oleic Acid (1:2 molar ratio) in high-purity ethanol to create a 100 mM stock.
Prepare a 1.5 mM solution of Fatty Acid-Free BSA in serum-free DMEM.
Slowly inject the FFA stock into the BSA solution at 37°C while vortexing to achieve a final lipid concentration of 5 mM (ethanol < 5%).
Incubate at 37°C for 30 minutes to ensure complete binding.
Combine 1-Docosahexaenoyl-2,3-oleoyl Glycerol with a natural phospholipid emulsifier (e.g., egg phosphatidylcholine) at a 10:1 w/w ratio.
Disperse in serum-free DMEM using probe sonication (3 cycles of 30 seconds on ice) until a translucent microemulsion is formed.
Protocol B: In Vitro Uptake & Viability Assay
Validation Check: Always include an internal standard (e.g., C17:0 heptadecanoic acid) prior to lipid extraction to calculate absolute recovery rates, and run a vehicle-only control to establish endogenous lipid baselines.
Cell Seeding: Seed HepG2 cells or human cardiomyocytes in 6-well plates at
3×105
cells/well. Allow 24h for adherence.
Dosing: Wash cells with PBS. Apply the FFA-BSA complex or the Structured Lipid Emulsion at escalating doses (50 µM, 100 µM, 200 µM, 500 µM) in serum-free media.
Incubation: Incubate at 37°C, 5% CO2 for 4h to 24h.
Washing (Critical Step): Wash cells 3x with cold PBS containing 0.1% BSA to strip away any unabsorbed, membrane-adhered extracellular lipids.
Analysis Routing:
For Viability: Perform a WST-1 assay. Read absorbance at 450nm.
For Uptake: Lyse cells, perform a Folch extraction (Chloroform:Methanol 2:1), spike with C17:0 internal standard, derivatize to Fatty Acid Methyl Esters (FAMEs), and quantify via GC-MS.
Standardized in vitro workflow for evaluating lipid uptake and cytotoxicity.
Conclusion & Strategic Recommendations
For drug development professionals and metabolic researchers, the choice of lipid substrate is non-trivial. While Free Fatty Acids are inexpensive and readily available, their in vitro application is severely limited by their narrow therapeutic window and propensity for artifactual lipotoxicity.
1-Docosahexaenoyl-2,3-oleoyl Glycerol represents a vastly superior physiological model. By leveraging the protective buffering capacity of oleic acid and the inherent stability of the triacylglycerol backbone, this structured lipid allows researchers to dose cells at much higher, clinically relevant concentrations without triggering apoptosis or lipid raft degradation. For downstream applications requiring high-fidelity lipidomics, membrane incorporation studies, or anti-inflammatory screening, transitioning from FFAs to structured TAGs is a critical step toward translational accuracy.
References
Listenberger, L. L., et al. "Triglyceride accumulation protects against fatty acid-induced lipotoxicity." Proceedings of the National Academy of Sciences, 2003. URL:[Link]
Dashti, N., et al. "Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells." The International Journal of Biochemistry & Cell Biology, 1998. URL:[Link]
Shaikh, S. R., et al. "Oleic and Docosahexaenoic Acid Differentially Phase Separate from Lipid Raft Molecules: A Comparative NMR, DSC, AFM, and Detergent Extraction Study." Biophysical Journal, 2010. URL:[Link]
Schuchardt, J. P., et al. "Increased Cellular Uptake of Polyunsaturated Fatty Acids and Phytosterols from Natural Micellar Oil." Nutrients, 2022. URL:[Link]
Validation
Comparative Tissue Lipidomics: Evaluating the Metabolic Impact of Dietary and Therapeutic Triglycerides
In the fields of clinical nutrition, metabolic therapy, and lipid-based drug delivery, the choice of triglyceride (TG) vehicle profoundly dictates both pharmacokinetic routing and systemic metabolic homeostasis. While tr...
Author: BenchChem Technical Support Team. Date: April 2026
In the fields of clinical nutrition, metabolic therapy, and lipid-based drug delivery, the choice of triglyceride (TG) vehicle profoundly dictates both pharmacokinetic routing and systemic metabolic homeostasis. While triglycerides serve as the primary energetic currency of the body, their aliphatic chain lengths fundamentally alter their absorption, tissue distribution, and lipidomic footprint.
This guide provides an in-depth, objective comparison of the tissue-specific lipidomic alterations induced by Medium-Chain Triglycerides (MCTs) , Long-Chain Triglycerides (LCTs) , and Structured Lipids (Medium- and Long-Chain Triacylglycerols, MLCTs) . By leveraging high-resolution LC-MS/MS lipidomics, researchers can decode the exact mechanisms by which these lipids remodel the cellular lipidome.
The Alternatives: MCTs vs. LCTs vs. MLCTs
To understand the lipidomic data, we must first establish the biochemical causality behind how these three lipid classes are metabolized. The length of the fatty acid (FA) chain dictates its solubility, transport mechanism, and mitochondrial entry requirements.
Long-Chain Triglycerides (LCTs, >C12): Found in standard dietary fats (e.g., soybean oil, olive oil). LCTs require bile salt emulsification and pancreatic lipase cleavage. They are re-esterified in the enterocyte, packaged into chylomicrons, and secreted into the lymphatic system , bypassing initial hepatic first-pass metabolism. This routes them directly to peripheral tissues (adipose, skeletal muscle) for storage[1].
Medium-Chain Triglycerides (MCTs, C6-C12): Found in coconut and palm kernel oils. Due to their higher aqueous solubility, MCTs are hydrolyzed rapidly and absorbed directly into the portal vein as free fatty acids bound to albumin. In the liver, they bypass the carnitine palmitoyltransferase-1 (CPT-1) transport system, entering mitochondria directly for rapid
β
-oxidation and ketogenesis[1].
Structured Lipids (MLCTs): Synthetically or enzymatically engineered triglycerides that contain both medium- and long-chain fatty acids on the same glycerol backbone. They are designed to provide the rapid energy of MCTs while delivering essential long-chain fatty acids, mitigating the ectopic fat accumulation associated with pure LCTs[2].
Metabolic routing of triglycerides based on aliphatic chain length.
Comparative Tissue Lipidomics Data
Untargeted and targeted lipidomics reveal that the administration of different triglycerides induces distinct structural shifts in the lipidomes of the liver, skeletal muscle, and adipose tissue. The table below synthesizes quantitative lipidomic alterations observed in comparative in vivo models.
Tissue
LCT Administration
MCT Administration
MLCT Administration
Liver (Hepatic)
Significant accumulation of highly saturated TGs (e.g., TG 16:0/16:0/16:0). Elevates diacylglycerols (DAGs) and ceramides, driving diet-induced steatosis and inflammatory responses[3].
Minimal TG accumulation. Increases medium-chain acylcarnitines. Drives rapid
β
-oxidation and shifts the lipidome toward ketogenic precursors[1].
Decreases total hepatic TG content compared to LCTs. Upregulates genes for FA degradation and decreases de novo lipogenesis[2].
Skeletal Muscle
Induces a ~1.6-fold increase in intramyocellular triacylglycerols (IMTG). Elevates lipotoxic intermediates (DAGs, ceramides) linked to insulin resistance[1].
Does not lead to significant IMTG accumulation due to rapid hepatic clearance and oxidation. However, can still induce mild insulin resistance via alternative lipid signaling[1].
Balances energy delivery. Prevents severe IMTG accumulation while maintaining essential FA delivery for membrane phospholipid synthesis.
Adipose Tissue
Promotes adipocyte hypertrophy. Lipidome is dominated by long-chain storage TGs and an increased ratio of Firmicutes to Bacteroidetes in the gut microbiome[2].
Increases markers of adipose tissue browning. Shifts lipidomic profile toward smaller lipid droplets and higher mitochondrial lipid content.
Optimal performance in reducing body weight gain (specifically MLCTs with 30% MCFA content) while optimizing serum lipid parameters[2].
To generate trustworthy, reproducible lipidomic data, the experimental protocol must be a self-validating system. The following methodology outlines the gold-standard LC-MS/MS workflow for tissue lipidomics, emphasizing the causality behind specific analytical choices.
Step 1: Tissue Harvesting and Quenching
Causality: Lipids are highly susceptible to rapid enzymatic degradation (by endogenous lipases) and ex vivo oxidation.
Action: Immediately upon harvesting (e.g., liver, muscle), snap-freeze the tissue in liquid nitrogen. Perform cryogenic homogenization (cryo-milling) to maintain the tissue below -80°C, preventing the artificial generation of lysophospholipids or oxidized TGs.
Step 2: Biphasic Lipid Extraction & Internal Standard Spiking
Causality: Absolute quantification requires accounting for matrix effects and extraction recovery rates.
Action: Weigh 20 mg of frozen tissue powder. Spike the sample with a commercially available internal standard mix (e.g., SPLASH Lipidomix) containing isotopically labeled lipids (d7-cholesterol, 15:0/18:1-d7-DAG, etc.) covering all major lipid classes.
Extract using a modified Folch method (Chloroform:Methanol 2:1) or the less toxic MTBE (Methyl tert-butyl ether) method. Vortex, centrifuge, and collect the organic (lower/upper depending on the solvent) lipid-rich layer[4]. Dry under inert nitrogen gas to prevent oxidation.
Step 3: Chromatographic Separation (UHPLC)
Causality: Triglycerides possess numerous geometric and positional isomers. Standard C18 columns often fail to resolve these subtle structural differences.
Action: Reconstitute the dried lipid extract in Isopropanol/Methanol (50:50). Inject onto a C30 Reverse-Phase (RP) column . The C30 stationary phase provides superior shape selectivity, allowing for the precise intra-class separation of lipid molecules based on chain length and the exact position/degree of unsaturation[5].
Step 4: High-Resolution Mass Spectrometry (HR-MS/MS)
Action: Utilize an Orbitrap or Q-TOF mass spectrometer equipped with a heated electrospray ionization (HESI) source. Run the analysis in both positive and negative ion-switching modes.
Positive Mode: Captures TGs, DAGs, and Phosphatidylcholines (PC) as
[M+H]+
or
[M+NH4]+
adducts[5].
Action: Process raw data using software like MS-DIAL or LipidSearch. Filter features based on blank samples (removing extraction artifacts). Normalize peak areas to the spiked internal standards. Perform Principal Component Analysis (PCA) and Volcano plots to identify statistically significant differential triglycerides between the MCT, LCT, and MLCT groups.
The comparative lipidomics of MCTs, LCTs, and MLCTs reveal that a lipid is never just an inert excipient or simple calorie source. LCTs drive systemic lipid storage and ectopic fat deposition, making them suitable for high-calorie clinical nutrition but problematic for metabolic syndrome patients. MCTs bypass systemic storage, acting as rapid ketogenic fuels, though they lack essential fatty acids.
Structured MLCTs represent a highly optimized alternative. By engineering the glycerol backbone to contain ~30% medium-chain fatty acids alongside long-chain fatty acids, developers can formulate lipid emulsions or oral delivery vehicles that minimize hepatic steatosis, optimize serum lipid parameters, and reduce overall body weight gain compared to traditional LCTs[2]. For researchers conducting these evaluations, utilizing C30-based LC-MS/MS lipidomics is non-negotiable for accurately capturing the nuanced structural shifts these triglycerides induce in target tissues.
References
Integrated Metabolomics, Lipidomics, and Genomics Reveal the Presence of a New Biomarker, Butanediol Glucuronide, Associated with the Activation of Liver Ketogenesis and Lipid Oxidation by Tomato-Based Sofrito in Obese Rats
Source: PMC (National Institutes of Health)
URL:[Link]
Long- and Medium-Chain Fatty Acids Induce Insulin Resistance to a Similar Extent in Humans Despite Marked Differences in Muscle Fat Accumulation
Source: Oxford Academic (The Journal of Clinical Endocrinology & Metabolism)
URL:[Link]
Effects of Medium- and Long-Chain Triacylglycerols on Lipid Metabolism and Gut Microbiota Composition in C57BL/6J Mice
Source: ACS Publications (Journal of Agricultural and Food Chemistry)
URL:[Link]
Role of lipidomics in assessing the functional lipid composition in breast milk
Source: PMC (National Institutes of Health)
URL:[Link]
Advantages of using synthetic 1-Docosahexaenoyl-2,3-oleoyl Glycerol over natural extracts
The Strategic Advantage of Synthetic 1-Docosahexaenoyl-2,3-oleoyl Glycerol in Advanced Lipid Therapeutics: A Comparative Guide vs. Natural Extracts In the landscape of lipid therapeutics, nutritional pharmacology, and dr...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Advantage of Synthetic 1-Docosahexaenoyl-2,3-oleoyl Glycerol in Advanced Lipid Therapeutics: A Comparative Guide vs. Natural Extracts
In the landscape of lipid therapeutics, nutritional pharmacology, and drug delivery, the structural configuration of triacylglycerols (TAGs) dictates their metabolic fate. While natural marine extracts (such as fish and algal oils) have historically served as the primary source of docosahexaenoic acid (DHA), their inherent molecular randomness presents significant hurdles for precise drug development.
This guide provides an objective, data-supported comparison between natural extracts and synthetic 1-Docosahexaenoyl-2,3-oleoyl Glycerol —a highly engineered structured lipid (SL) that places DHA exclusively at the sn-1 position and oleic acid at the sn-2 and sn-3 positions.
Mechanistic Causality: The Power of Regiospecificity
The bioavailability of lipid molecules is not merely a function of their overall fatty acid composition, but of their stereospecific numbering (sn). In the gastrointestinal tract, lipid digestion is primarily driven by pancreatic lipase, an enzyme that exhibits strict regioselectivity for the sn-1 and sn-3 positions of the glycerol backbone[1].
When utilizing natural fish oil , DHA is stochastically distributed across all three positions alongside competing fatty acids like EPA and arachidonic acid. This molecular chaos leads to unpredictable lipolysis rates, as highly polyunsaturated fatty acids randomly positioned at sn-1 or sn-3 can exhibit steric hindrance against pancreatic lipase, delaying digestion[2]. Furthermore, the presence of multiple highly unsaturated fatty acids on a single glycerol backbone drastically increases the risk of lipid peroxidation[3].
Conversely, synthetic 1-Docosahexaenoyl-2,3-oleoyl Glycerol acts as a deterministic metabolic substrate:
Targeted DHA Release (sn-1): Pancreatic lipase rapidly cleaves the sn-1 ester bond, liberating free DHA. This free DHA is immediately available for upper-intestinal absorption and targeted interaction with free fatty acid receptors (e.g., FFAR4/GPR120), which mediate potent systemic anti-inflammatory signaling[4].
Cardioprotective Backbone (sn-2): The sn-2 oleic acid is preserved as 2-oleoyl-monoacylglycerol (2-MAG). 2-MAG is highly soluble in bile salt micelles, rapidly absorbed by enterocytes, and serves as the preferred backbone for intracellular TAG resynthesis and chylomicron packaging[5].
Energy Yield (sn-3): The sn-3 oleic acid is cleaved as a free fatty acid, providing a readily oxidizable energy source without competing with DHA for specific signaling pathways.
Regiospecific cleavage of 1-DHA-2,3-OO by pancreatic lipase yielding targeted absorbable metabolites.
Quantitative Comparison: Synthetic SL vs. Natural Extracts
For formulation scientists, batch-to-batch consistency and oxidative stability are non-negotiable. The table below outlines the quantitative and qualitative advantages of utilizing a synthetic structured lipid over natural marine extracts or semi-synthetic ethyl esters.
Parameter
Synthetic 1-DHA-2,3-oleoyl Glycerol
Natural Fish Oil Extract
Ethyl Ester (EE) Concentrates
Molecular Purity
>99% (Single molecular species)
30% - 70% (Complex mixture)
Up to 90% (Unnatural structure)
Regiospecificity
100% Defined (DHA at sn-1)
Random (Varies by species/batch)
N/A (No glycerol backbone)
Oxidative Stability
High (Buffered by two monounsaturated oleic acids)
Low (Multiple PUFAs per TAG accelerate peroxidation)
Very Low (Highly prone to oxidation)
Lipolysis Kinetics
Predictable & Linear (Uniform sn-1/3 cleavage)
Multiphasic & Delayed (Steric hindrance)
Requires distinct enzymatic processing
Bioavailability
Superior (Optimized 2-MAG formation)
Moderate (Variable absorption)
Poor (10-50x less efficiently processed)
Batch Consistency
Absolute
Highly Variable
Moderate
Experimental Validation: Self-Validating Protocol
To objectively quantify the advantages of synthetic 1-DHA-2,3-oleoyl Glycerol, researchers must employ a self-validating experimental system that measures both in vitro lipolysis kinetics and in vivo pharmacokinetic (PK) profiles. The following protocol isolates molecular structure as the sole variable.
Step-by-step experimental workflow for validating lipid bioavailability and oxidative stability.
Methodology: Coupled In Vitro Digestion and In Vivo PK Profiling
Action: Prepare equimolar emulsions of synthetic 1-DHA-2,3-oleoyl Glycerol and natural fish oil extract (normalized to total DHA content) using 1% w/v sodium cholate and 0.5% w/v phosphatidylcholine in a physiological buffer (pH 6.8).
Causality: Emulsification normalizes the lipid droplet surface area. This ensures that any observed differences in digestion kinetics are strictly due to the molecular structure and stereochemistry of the lipids, rather than physical dispersion artifacts[2].
Step 2: In Vitro pH-Stat Lipolysis (The INFOGEST Model)
Action: Introduce standardized porcine pancreatic lipase (2000 U/mL) to the emulsions at 37°C. Continuously titrate with 0.1 M NaOH to maintain a strict pH of 7.0.
Validation: The volume of NaOH consumed directly correlates to the release of free fatty acids (FFAs). The synthetic SL will demonstrate a highly linear, predictable titration curve due to uniform sn-1/3 cleavage. In contrast, the natural extract will show multiphasic, delayed kinetics due to the random distribution of enzyme-resistant PUFAs.
Step 3: In Vivo Pharmacokinetic (PK) Study
Action: Administer the lipid emulsions via oral gavage to overnight-fasted C57BL/6 mice (n=8 per group). Collect tail-vein blood samples at 0, 1, 2, 4, 8, and 24 hours post-administration.
Step 4: LC-MS/MS Lipidomic Quantification
Action: Extract plasma lipids using the Folch method (Chloroform:Methanol 2:1). Quantify free DHA and 2-oleoyl-MAG using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., DHA-d5).
Expected Outcome: The synthetic SL group will exhibit a sharper
Cmax
for free DHA and a higher Area Under the Curve (AUC) for 2-oleoyl-MAG compared to the broad, variable peaks of the natural extract group, proving superior bioavailability and targeted delivery[5].
Conclusion
For advanced research, clinical trials, and pharmaceutical formulation, the transition from natural marine extracts to synthetic structured lipids like 1-Docosahexaenoyl-2,3-oleoyl Glycerol represents a shift from probability to precision. By dictating the exact stereochemistry of the TAG molecule, scientists can bypass the steric limitations of natural oils, drastically improve oxidative stability, and engineer predictable, targeted pharmacokinetic outcomes.
References
High Sn-2 Docosahexaenoic Acid Lipids for Brain Benefits, and Their Enzymatic Syntheses: A Review
Engineering[Link]
A randomised cross-over trial in healthy adults indicating improved absorption of omega-3 fatty acids by pre-emulsification
National Center for Biotechnology Information (PMC)[Link]
Comparative Analysis of Translational Innovations in Sn-2 and Sn-1,3-Specific Lipase-Mediated Regioselective Catalysis for Enhanced Diacylglycerol Production
Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions
MDPI[Link]
A Comparative Guide to the Metabolic Fate of 1-Docosahexaenoyl-2,3-oleoyl Glycerol and its sn-2 Isomer
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the metabolic pathways of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO) and its key regioisomer, 2-Doc...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic pathways of 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO) and its key regioisomer, 2-Docosahexaenoyl-1,3-oleoyl Glycerol. By leveraging established principles of lipid biochemistry and supported by experimental data, we will explore how the specific positioning of Docosahexaenoic acid (DHA) on the triacylglycerol (TAG) backbone dictates its digestion, absorption, and ultimate bioavailability.
Introduction: The Significance of Stereospecificity in Structured Lipids
Structured lipids, or triacylglycerols (TAGs) with a defined fatty acid composition and positional distribution, are at the forefront of nutritional science and therapeutic development. Docosahexaenoic acid (DHA, 22:6n-3), an essential omega-3 polyunsaturated fatty acid (PUFA), is critical for neural development, cognitive function, and inflammatory modulation. Oleic acid (OA, 18:1n-9) is a stable monounsaturated fatty acid that serves as a key energy source.
The metabolic efficiency of these fatty acids is not solely dependent on their presence but is significantly influenced by their position (sn-1, sn-2, or sn-3) on the glycerol backbone.[1] This guide addresses the central hypothesis that placing DHA at the metabolically protected sn-2 position, as in 2-DHA-1,3-OA-Glycerol, offers a significant bioavailability advantage over its placement at the sn-1 position in DHO. Understanding this difference is crucial for designing next-generation infant formulas, clinical nutrition products, and targeted drug delivery systems.[2][3]
The Decisive First Step: Stereospecificity of Pancreatic Lipase
The journey of a TAG begins in the gastrointestinal tract, where its fate is largely determined by the action of pancreatic lipase. This enzyme is the primary catalyst for TAG hydrolysis and exhibits strong positional specificity.
Causality Behind the Mechanism: Pancreatic lipase preferentially hydrolyzes ester bonds at the outer sn-1 and sn-3 positions of the glycerol molecule.[4][5] It has virtually no activity towards the central sn-2 position.[4] This specificity is the fundamental reason why regioisomeric TAGs follow divergent metabolic paths.
Fate of 1-DHA-2,3-OA-Glycerol (DHO): Pancreatic lipase acts on the sn-1 position, cleaving DHA to yield a free fatty acid (FFA). It also acts on the sn-3 position, cleaving an oleic acid molecule. The resulting products are one molecule of free DHA , one molecule of free Oleic Acid, and one molecule of 2-oleoyl-monoacylglycerol (2-OMAG) .
Fate of 2-DHA-1,3-OA-Glycerol (Isomer): The lipase acts on the sn-1 and sn-3 positions, cleaving both oleic acid molecules. The DHA at the sn-2 position is protected from hydrolysis. The resulting products are two molecules of free Oleic Acid and one molecule of 2-docosahexaenoyl-monoacylglycerol (2-DHA-MAG) .
The diagram below illustrates this critical divergence in the initial digestive step.
Caption: Divergent lipolysis pathways of DHO and its sn-2 isomer.
Absorption and Re-esterification within Enterocytes
The products of lipolysis are absorbed by the enterocytes lining the small intestine. The primary mechanism for fat absorption involves the uptake of free fatty acids and 2-monoacylglycerols (2-MAGs).
From DHO Digestion: The enterocyte absorbs free DHA, free Oleic Acid, and 2-OMAG.
From Isomer Digestion: The enterocyte absorbs free Oleic Acid and 2-DHA-MAG.
The "2-MAG" Pathway: Inside the enterocyte, these components are re-esterified back into TAGs before being packaged into chylomicrons. The 2-MAG molecule serves as the backbone for this re-synthesis. This is a critical point of differentiation:
For the isomer , the absorbed 2-DHA-MAG is directly acylated with other fatty acids (like oleic acid), thus preserving the DHA at the sn-2 position in the newly synthesized TAG.
For DHO , the absorbed free DHA is activated and randomly re-esterified onto a 2-MAG backbone (primarily 2-OMAG). This random acylation means the DHA is likely returned to the sn-1 or sn-3 positions, losing its original positional advantage.
This conservation of the sn-2 position is a key determinant of bioavailability. Studies in rats have shown that less fecal DHA is secreted when it is provided at the sn-2 position compared to the sn-1 or sn-3 positions, indicating superior absorption.[6]
Systemic Transport, Distribution, and Bioavailability
The newly synthesized TAGs are packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream. In circulation, lipoprotein lipase (LPL), which also exhibits sn-1,3 specificity, hydrolyzes the TAGs, releasing fatty acids for uptake by peripheral tissues (e.g., adipose, muscle, brain).
Because the sn-2 isomer ensures DHA is maintained at the sn-2 position within the chylomicron TAGs, its subsequent metabolic fate is enhanced. While direct comparisons are limited, the principle that sn-2 PUFAs are better conserved and delivered to tissues is well-supported.[1] The sustained delivery of DHA as 2-DHA-MAG from the intestine is hypothesized to lead to more efficient incorporation into tissue phospholipids, particularly in the brain and retina, where DHA plays a crucial functional role.[7][8][9]
Experimental Methodologies for Comparative Analysis
To validate the theoretical differences in metabolic fate, a combination of in vitro and in vivo models coupled with advanced analytical techniques is required.
Protocol: In Vitro Digestion Model (pH-Stat)
This model simulates digestion in the small intestine and quantitatively measures the release of free fatty acids through the titration of NaOH to maintain a constant pH. It provides a direct measure of the rate and extent of lipolysis.
Expertise & Rationale: The pH-stat method is widely used because the rate of NaOH addition is directly proportional to the rate of fatty acid release, providing real-time kinetic data.[10][11] The inclusion of bile salts and phospholipids is critical to mimic the emulsification process that occurs in vivo, which is essential for lipase activity.[4]
Step-by-Step Protocol:
Reaction Medium Preparation: Prepare a digestion buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.0). The calcium ions are important cofactors for pancreatic lipase activity.[4]
Substrate Emulsion: Create an oil-in-water emulsion of the test lipid (DHO or its isomer) at a concentration of 5% (w/v) in the digestion buffer containing 5 mM sodium taurodeoxycholate (bile salt) and 1.25 mM phosphatidylcholine. Homogenize using a high-speed blender or sonicator until a stable, fine emulsion is formed.
Assay Setup: Add 20 mL of the substrate emulsion to a temperature-controlled reaction vessel maintained at 37°C with continuous stirring. Place a calibrated pH electrode in the vessel.
Initiation of Digestion: Add a known activity of pancreatic lipase/colipase solution (e.g., 2000 U per mL of emulsion) to start the reaction.
Titration: Immediately begin titrating the liberated fatty acids with a standardized NaOH solution (e.g., 0.05 M) using an automatic titrator (pH-stat device) to maintain the pH at 8.0.
Data Acquisition: Record the volume of NaOH added over time for 30-60 minutes.
Analysis: Calculate the rate of lipolysis from the slope of the titration curve. Compare the initial rates and total fatty acid release between DHO and its isomer.
Protocol: Lipidomic Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific lipid molecular species, including TAG regioisomers, from biological matrices.
Trustworthiness & Self-Validation: This protocol incorporates a crucial self-validating step: the use of an internal standard (e.g., a non-physiological TAG with odd-chain fatty acids). This standard is added at the very beginning of sample preparation and corrects for variations in extraction efficiency and instrument response, ensuring data accuracy and reproducibility.[12][13]
Step-by-Step Protocol:
Lipid Extraction: Extract total lipids from a sample (e.g., post-digestion mixture, plasma from an animal study, or cell culture) using a Folch or Bligh-Dyer method with a chloroform/methanol solvent system. Add a known amount of an internal standard (e.g., tri-17:0-glycerol) prior to extraction.
Sample Preparation: Evaporate the organic solvent under nitrogen and reconstitute the lipid extract in a suitable injection solvent (e.g., isopropanol/acetonitrile).
Chromatographic Separation (LC): Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase system, such as water/acetonitrile with ammonium formate, to separate lipid classes and individual TAG molecules based on their hydrophobicity.[14]
Mass Spectrometric Detection (MS/MS):
Ionization: Use Electrospray Ionization (ESI) in positive mode to form ammonium adducts [M+NH4]+ of the TAG molecules.
Identification: Perform MS/MS fragmentation on the parent ions. The neutral loss of a specific fatty acid (plus ammonia) is diagnostic. For example, fragmentation of a TAG containing DHA will show a characteristic neutral loss corresponding to DHA. The differential fragmentation patterns can help distinguish regioisomers.[12][15]
Quantification: Use Multiple Reaction Monitoring (MRM) mode to specifically monitor the transition from a parent TAG ion to a specific fragment ion for both the analytes and the internal standard.
Data Analysis: Quantify the amount of each TAG isomer and its hydrolysis products (e.g., 2-DHA-MAG) by comparing their peak areas to that of the internal standard.
The overall experimental approach is summarized in the workflow diagram below.
Caption: Integrated workflow for comparative lipid metabolism analysis.
Data Summary and Comparison
Based on the established biochemical principles, the following table summarizes the predicted differences in the metabolic fate of DHO and its sn-2 isomer.
The positional chemistry of structured triacylglycerols is not a subtle feature but a primary determinant of their nutritional value. The evidence strongly indicates that 1-Docosahexaenoyl-2,3-oleoyl Glycerol (DHO) and its isomer, 2-Docosahexaenoyl-1,3-oleoyl Glycerol , are not metabolically equivalent.
By virtue of pancreatic lipase's specificity for the sn-1 and sn-3 positions, DHA is protected when esterified at the sn-2 position. This allows it to be absorbed as a 2-monoacylglycerol, a form that is efficiently used as a backbone for re-synthesis into new TAGs within the enterocyte, thereby preserving its favorable position for systemic delivery. In contrast, DHA at the sn-1 position is cleaved into a free fatty acid, entering a larger and more competitive metabolic pool before re-esterification.
References
Lagarde, M., Bernoud-Hubac, N., Calzada, C., Véricel, E., & Guichardant, M. (2020). Docosahexaenoic acid (DHA) bioavailability in humans after oral intake of DHA-containing triacylglycerol or the structured phospholipid AceDoPC. Nutrients, 12(1), 251.
Linderborg, K. M., et al. (2019). Bioavailability of Docosahexaenoic Acid 22:6(n-3) From Enantiopure Triacylglycerols and Their Regioisomeric Counterpart in Rats. Food Chemistry, 277, 158-164. [Link]
Lagarde, M., Bernoud-Hubac, N., Calzada, C., Véricel, E., & Guichardant, M. (2020). Docosahexaenoic Acid (DHA) Bioavailability in Humans after Oral Intake of DHA-Containing Triacylglycerol or the Structured Phospholipid AceDoPC®. PMC. [Link]
Vors, C., et al. (2012). Coupling in vitro gastrointestinal lipolysis and Caco-2 cell cultures for testing the absorption of different food emulsions. Food & Function, 3(3), 254-264. [Link]
Lagarde, M., et al. (2020). Docosahexaenoic Acid (DHA) Bioavailability in Humans after Oral Intake of DHA-Containing Triacylglycerol or the Structured Phospholipid AceDoPC®. Nutrients, 12(1), 251. [Link]
McJarrow, P. (n.d.). Lipids in Infant Formulas: Insights & Recommendations. CHD 123DQV. [Link]
Berthelsen, R., et al. (2019). In vitro digestion models to evaluate lipid based drug delivery systems; present status and current trends. Advanced Drug Delivery Reviews, 142, 35-49. [Link]
Couëdelo, L., et al. (2024). In Vivo Absorption and Lymphatic Bioavailability of Docosahexaenoic Acid from Microalgal Oil According to Its Physical and Chemical Form of Vectorization. International Journal of Molecular Sciences, 25(7), 3895. [Link]
Li, M., et al. (2017). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Metabolites, 7(4), 58. [Link]
Lemahieu, M., et al. (2019). DHA esterified to phosphatidylserine or phosphatidylcholine is more efficient at targeting the brain than DHA esterified to triacylglycerol. Molecular Nutrition & Food Research. [Link]
Lísa, M., & Holčapek, M. (2021). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. Journal of Separation Science, 44(1), 202-225. [Link]
Innis, S. M. (1996). Lipids and infant formulas. Progress in Lipid Research, 35(1), 53-67. [Link]
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